molecular formula C6H5F2N B11778243 4,5-Difluoro-2-methylpyridine CAS No. 1806304-13-1

4,5-Difluoro-2-methylpyridine

Cat. No.: B11778243
CAS No.: 1806304-13-1
M. Wt: 129.11 g/mol
InChI Key: QHBRFTBFYNTONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-2-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H5F2N . It serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of two fluorine atoms and a methyl group on the pyridine ring offers multiple sites for further chemical modification, making it a versatile intermediate for creating more complex molecules . Fluorinated pyridines are of significant interest in pharmaceutical and agrochemical development because the introduction of fluorine atoms can dramatically alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity . Researchers utilize this compound in the development of novel substances, including in reactions with difluoroaryne intermediates to study new transformations of heterocyclic systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1806304-13-1

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

IUPAC Name

4,5-difluoro-2-methylpyridine

InChI

InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3

InChI Key

QHBRFTBFYNTONH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-methylpyridine (CAS 1806304-13-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: As of the writing of this guide, 4,5-Difluoro-2-methylpyridine is a relatively novel compound with limited publicly available experimental data. Therefore, this guide will provide a comprehensive overview based on established principles of organic chemistry, computational predictions, and data from structurally analogous compounds. This approach aims to equip researchers, scientists, and drug development professionals with a robust understanding of its expected properties and potential.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the realm of medicinal chemistry and materials science, fluorinated heterocycles, particularly pyridines, are of immense interest. The strong electron-withdrawing nature of fluorine can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the pyridine ring, as in 4,5-Difluoro-2-methylpyridine, offers a nuanced approach to fine-tuning molecular properties for specific applications.

This guide will delve into the predicted characteristics of 4,5-Difluoro-2-methylpyridine, offering insights into its synthesis, reactivity, and potential as a valuable building block in drug discovery and development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4,5-Difluoro-2-methylpyridine. These values are derived from computational models and by comparison with related compounds like 3-methylpyridine and other fluorinated pyridines.[1]

PropertyPredicted ValueNotes
Molecular Formula C₆H₅F₂N
Molecular Weight 129.11 g/mol
Appearance Colorless to pale yellow liquidBased on similar methylpyridines.
Boiling Point ~130-150 °CEstimated based on the boiling points of 2-methylpyridine (~129 °C) and the expected increase due to fluorination.
Melting Point Not readily predictableMay remain liquid at room temperature.
Density ~1.1-1.2 g/mLFluorination generally increases density compared to the non-fluorinated parent compound.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water.Typical for small, moderately polar organic molecules.
pKa (of the conjugate acid) ~2-3The electron-withdrawing fluorine atoms are expected to significantly decrease the basicity of the pyridine nitrogen compared to 2-methylpyridine (pKa ~5.97).
LogP ~1.5-2.0Fluorine substitution generally increases lipophilicity.

Hypothetical Synthesis of 4,5-Difluoro-2-methylpyridine

A potential synthetic pathway could commence with a commercially available dichloromethylpyridine and proceed via a nucleophilic aromatic substitution (SNA_r) reaction using a fluoride source.

Synthesis_of_4_5_Difluoro_2_methylpyridine 4,5-Dichloro-2-methylpyridine 4,5-Dichloro-2-methylpyridine Intermediate Meisenheimer Complex 4,5-Dichloro-2-methylpyridine->Intermediate + 2 KF (Fluorinating Agent) High-boiling aprotic solvent (e.g., Sulfolane) Phase-transfer catalyst (e.g., 18-crown-6) Heat Product 4,5-Difluoro-2-methylpyridine Intermediate->Product - 2 KCl

Caption: Hypothetical synthesis of 4,5-Difluoro-2-methylpyridine.

Experimental Protocol:

Objective: To synthesize 4,5-Difluoro-2-methylpyridine via nucleophilic aromatic substitution.

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • Potassium fluoride (spray-dried)

  • Sulfolane (anhydrous)

  • 18-crown-6

  • Anhydrous toluene

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,5-Dichloro-2-methylpyridine, spray-dried potassium fluoride, and 18-crown-6.

  • Add anhydrous sulfolane to the flask.

  • Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by GC-MS analysis of aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter to remove inorganic salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to afford 4,5-Difluoro-2-methylpyridine.

Expected Reactivity and Mechanistic Insights

The reactivity of 4,5-Difluoro-2-methylpyridine is expected to be dominated by the electronic effects of the two fluorine atoms on the pyridine ring.

Nucleophilic Aromatic Substitution (SNA_r)

The pyridine ring is electron-deficient, and this effect is further enhanced by the strongly electron-withdrawing fluorine atoms. This makes the ring susceptible to nucleophilic attack. In SNA_r reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The high electronegativity of fluorine stabilizes this negatively charged intermediate, making fluorinated aromatics particularly reactive in SNA_r.[2]

The positions of the fluorine atoms at C4 and C5 suggest that the molecule will be reactive towards nucleophiles. The fluorine at the 4-position is particularly activated towards substitution due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer complex.

SNAr_Mechanism Reactant 4,5-Difluoro-2-methylpyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ (Slow, rate-determining) Nucleophile Nu⁻ Product 4-Substituted-5-fluoro-2-methylpyridine Intermediate->Product - F⁻ (Fast) Leaving_Group F⁻

Caption: General mechanism for SNA_r at the 4-position.

Potential Applications in Drug Discovery and Development

Fluorinated pyridines are prevalent motifs in a wide range of pharmaceuticals and agrochemicals. The introduction of fluorine can enhance binding affinity, improve metabolic stability, and modulate pKa and lipophilicity.

  • Bioisosteric Replacement: The difluoromethyl group has been shown to be a bioisosteric replacement for pyridine-N-oxide.[3] Similarly, the difluoropyridine moiety can serve as a bioisostere for other functional groups, offering a strategy to modulate drug properties while retaining biological activity.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of 4,5-Difluoro-2-methylpyridine could be exploited to develop novel and selective inhibitors.

  • Central Nervous System (CNS) Agents: The ability of fluorine to modulate lipophilicity can be crucial for designing drugs that can cross the blood-brain barrier.

  • Agrochemicals: Fluorinated pyridines are also important in the development of herbicides and pesticides.

Predicted Spectroscopic Data and Characterization

The following table outlines the predicted spectroscopic data for 4,5-Difluoro-2-methylpyridine, which is essential for its characterization.

TechniquePredicted Data
¹H NMR δ ~7.8-8.0 (d, 1H, H-6, J(H-F) coupling), δ ~2.5 (s, 3H, -CH₃)
¹³C NMR δ ~150-160 (dd, C-4, C-5, large J(C-F) couplings), δ ~145-150 (C-2), δ ~140-145 (d, C-6, J(C-F) coupling), δ ~115-125 (C-3), δ ~20-25 (-CH₃)
¹⁹F NMR Two distinct signals in the typical range for aromatic fluorine atoms, exhibiting F-F and F-H coupling.
Mass Spec (EI) M⁺ at m/z = 129. Key fragments may include loss of H, CH₃, and HF.
IR Spectroscopy Characteristic C-F stretching bands (~1100-1300 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-H stretching (~2900-3100 cm⁻¹).
Generalized Spectroscopic Acquisition Protocol:

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Difluoro-2-methylpyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.

Safety and Handling Precautions

While a specific Material Safety Data Sheet (MSDS) for 4,5-Difluoro-2-methylpyridine is not available, general precautions for handling fluorinated pyridines should be strictly followed.[4][5][6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5]

  • Fire Hazards: Pyridine and its derivatives are often flammable.[6][7] Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or alcohol-resistant foam).[5]

  • Toxicity: Fluorinated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Avoid contact with skin and eyes.[8] In case of exposure, seek immediate medical attention.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Store away from strong oxidizing agents and acids.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4,5-Difluoro-2-methylpyridine represents a promising yet underexplored building block for medicinal chemistry and materials science. Its predicted physicochemical properties, reactivity in nucleophilic aromatic substitution reactions, and potential for bioisosteric replacement make it an attractive target for further investigation. This guide, by consolidating predicted data and information from analogous compounds, provides a foundational understanding for researchers and developers interested in harnessing the potential of this unique fluorinated pyridine derivative. As with any novel compound, experimental validation of these predicted properties is crucial for its successful application.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Characterisation of the polarisation transfer to fluorinated pyridines in SABRE. (2025, June 3). RSC Publishing. Retrieved February 26, 2026, from [Link]

  • Yadav, B. S. (2016, July 20). (PDF) Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019, September 25). ACS Publications. Retrieved February 26, 2026, from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Publications. Retrieved February 26, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office - EP 0192287 A2 - Googleapis.com.
  • Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. (2006, July 18). ACS Publications. Retrieved February 26, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. Retrieved February 26, 2026, from [Link]

  • ICSC 0323 - PYRIDINE. (n.d.). Retrieved February 26, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. (2012, January 6). ACS Publications. Retrieved February 26, 2026, from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 26, 2026, from [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (n.d.). Discover Chemistry. Retrieved February 26, 2026, from [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Conformations and Physicochemical Properties of Biological Ligands in Various Environments. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • 3-Methylpyridine. (2021, October 11). PubChem. Retrieved February 26, 2026, from [Link]

  • Methylpyridine: Isomers, synthesis, applications, side effects and storage. (n.d.). Chempanda. Retrieved February 26, 2026, from [Link]

Sources

An In-depth Technical Guide to 4,5-Difluoro-2-methylpyridine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,5-Difluoro-2-methylpyridine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical structure and properties, explore plausible synthetic routes, and discuss its potential applications as a strategic building block in the design and development of novel therapeutic agents.

Core Molecular Attributes of 4,5-Difluoro-2-methylpyridine

4,5-Difluoro-2-methylpyridine is a derivative of pyridine, a fundamental heterocyclic scaffold found in numerous natural products and pharmaceuticals. The introduction of two fluorine atoms onto the pyridine ring significantly alters its electronic properties, offering unique advantages in drug design.

Chemical Structure and Molecular Formula

The structure of 4,5-Difluoro-2-methylpyridine is characterized by a pyridine ring substituted with a methyl group at the 2-position and fluorine atoms at the 4- and 5-positions.

Molecular Formula: C₆H₅F₂N[1]

SMILES: CC1=CC(=C(C=N1)F)F[1]

InChI: InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3[1]

InChIKey: QHBRFTBFYNTONH-UHFFFAOYSA-N[1]

Diagram of the Chemical Structure of 4,5-Difluoro-2-methylpyridine:

Caption: Chemical structure of 4,5-Difluoro-2-methylpyridine.

Physicochemical Properties

The molecular weight and other key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 129.11 g/mol [1]
Monoisotopic Mass 129.039 Da[1]
Predicted XlogP 1.5[1]

Synthesis of 4,5-Difluoro-2-methylpyridine: A Proposed Methodological Approach

Proposed Synthetic Workflow

A generalized approach for the synthesis could proceed as follows:

G Start Starting Material: 2,3-Difluoropyridine Step1 Step 1: Metalation (e.g., with LDA or n-BuLi) Start->Step1 Step2 Step 2: Electrophilic Quench (e.g., with Methyl Iodide) Step1->Step2 Product Product: 4,5-Difluoro-2-methylpyridine Step2->Product

Caption: Proposed synthetic workflow for 4,5-Difluoro-2-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 4,5-Difluoro-2-methylpyridine from a suitable difluoropyridine precursor.

Materials:

  • 2,3-Difluoropyridine

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.

  • Metalation: The flask is charged with anhydrous THF and cooled to -78 °C in a dry ice/acetone bath. A solution of LDA or n-BuLi in a suitable solvent is added dropwise via the dropping funnel while maintaining the low temperature. 2,3-Difluoropyridine, dissolved in a minimal amount of anhydrous THF, is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for a specified period (e.g., 1-2 hours) to allow for complete metalation. The progress of the reaction can be monitored by TLC.

  • Electrophilic Quench: Methyl iodide is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional period (e.g., 1-2 hours) and then gradually warmed to room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 4,5-Difluoro-2-methylpyridine.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized for this particular substrate.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 4,5-Difluoro-2-methylpyridine, the following data are predicted based on its chemical structure and general principles of NMR and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The fluorine atoms will cause splitting of the adjacent proton signals.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.0Doublet of doubletsJ(H-F) ≈ 8, J(H-H) ≈ 2H-6
~7.0Doublet of doubletsJ(H-F) ≈ 10, J(H-H) ≈ 2H-3
~2.5Singlet--CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants.

Predicted Chemical Shift (δ, ppm)Assignment
~155 (d, ¹J(C-F) ≈ 240 Hz)C-4
~148 (d, ¹J(C-F) ≈ 250 Hz)C-5
~150C-2
~145 (d, ²J(C-F) ≈ 15 Hz)C-6
~115 (d, ²J(C-F) ≈ 20 Hz)C-3
~20-CH₃
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound.

IonPredicted m/z
[M]⁺129.04
[M+H]⁺130.05

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. 4,5-Difluoro-2-methylpyridine represents a valuable building block for the synthesis of novel bioactive molecules.

Rationale for Use in Medicinal Chemistry
  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life of the drug in the body.

  • Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.

  • Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and selectivity of the drug.

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.

Potential Therapeutic Areas

While specific biological activities for derivatives of 4,5-Difluoro-2-methylpyridine are not yet widely reported, the fluorinated pyridine scaffold is present in a variety of therapeutic agents. Based on the activities of structurally related compounds, this building block could be utilized in the development of drugs for:

  • Oncology: As a component of kinase inhibitors or other anti-cancer agents.

  • Infectious Diseases: In the design of novel antibacterial or antiviral compounds.

  • Central Nervous System (CNS) Disorders: The lipophilicity imparted by fluorine can aid in crossing the blood-brain barrier.

Conclusion

4,5-Difluoro-2-methylpyridine is a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique electronic properties, conferred by the two fluorine substituents, make it an attractive scaffold for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. While detailed experimental data for this specific compound remains limited, the foundational knowledge of fluorinated pyridine chemistry provides a strong basis for its exploration and utilization in the advancement of drug discovery.

References

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4,5-Difluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the solubility behavior of 4,5-Difluoro-2-methylpyridine , a critical intermediate in the synthesis of fluorinated heterocycles for pharmaceutical applications.

Executive Summary & Chemical Profile[1][2][3]

4,5-Difluoro-2-methylpyridine (Structure: Pyridine core, 2-Me, 4,5-F2) represents a specific class of electron-deficient heteroaromatics. Unlike its non-fluorinated parent (2-methylpyridine/2-picoline), which is miscible with water, the introduction of two fluorine atoms significantly alters the LogP (partition coefficient) and dipole moment .

Understanding its solubility is not merely about "what dissolves it," but understanding the competition between the lipophilic fluorocarbon character and the polar pyridyl nitrogen .

Physicochemical Drivers of Solubility[4]
  • Fluorine Inductive Effect (-I): The fluorine atoms at positions 4 and 5 exert a strong electron-withdrawing effect. This reduces the electron density on the pyridine nitrogen, lowering its basicity (pKa < 5.0) and reducing its capacity for hydrogen bonding with protic solvents like water.

  • Lipophilicity: The C-F bond is highly hydrophobic. The addition of two fluorine atoms shifts the molecule towards higher lipophilicity compared to 2-methylpyridine.

  • Crystal Lattice Energy: As a likely low-melting solid or viscous liquid (analogous to 4-fluoro-2-methylpyridine), the lattice energy is moderate, allowing for facile dissolution in a wide range of organic solvents.

Predicted Solubility Matrix

Based on the structural analogs (e.g., 4-fluoro-2-methylpyridine, 2-chloro-3-(trifluoromethyl)pyridine) and Hansen Solubility Parameters (HSP), the following solubility profile is established.

Note: "High Solubility" denotes >100 mg/mL; "Moderate" denotes 10-100 mg/mL; "Low" denotes <10 mg/mL.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent Primary choice. High dispersibility due to polarizability match with the aromatic ring.
Esters Ethyl Acetate (EtOAc)Excellent Ideal for extraction. The ester group interacts favorably with the electron-deficient ring.
Alcohols Methanol / EthanolHigh Soluble, but potential for H-bonding is weaker than non-fluorinated analogs.
Ethers THF / MTBEHigh Excellent for reaction media (e.g., lithiation, Grignard formation).
Nitriles Acetonitrile (MeCN)High Preferred solvent for nucleophilic aromatic substitution (

) reactions.
Alkanes Hexane / HeptaneModerate Soluble, but temperature-dependent.[1] Useful for crystallization/precipitation.
Aqueous Water (pH 7)Low/Sparingly The hydrophobic fluorine effect dominates. Solubility increases significantly at pH < 4 (protonation).

Experimental Protocol: Quantitative Solubility Determination

As exact literature values for this specific isomer can be sparse, we employ a Self-Validating Saturation Protocol (SVSP) . This method ensures data integrity for process scale-up.

Materials Required[1][3][5][6][7][8][9]
  • Analyte: 4,5-Difluoro-2-methylpyridine (>98% purity).

  • Solvents: HPLC grade (DCM, EtOAc, MeOH, Heptane).

  • Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, HPLC-UV or GC-FID.

Step-by-Step Methodology
  • Saturation Phase:

    • Add excess 4,5-Difluoro-2-methylpyridine (approx. 500 mg) to 2 mL of the target solvent in a crimp-sealed vial.

    • Thermostat: Set temperature to 25°C (±0.1°C).

    • Agitation: Shake at 200 RPM for 24 hours to ensure thermodynamic equilibrium.

  • Filtration (Critical Step):

    • Allow the suspension to settle for 1 hour.

    • Draw the supernatant using a pre-warmed syringe (to prevent precipitation in the needle).

    • Filter through a 0.45 µm PTFE filter into a tared volumetric flask.

  • Quantification (Gravimetric or Chromatographic):

    • Rapid Method (Gravimetric): Evaporate solvent under nitrogen stream, dry in vacuo, and weigh the residue.

    • Precision Method (HPLC): Dilute the filtrate 100x with Acetonitrile and inject onto a C18 column (Detection: UV 254 nm).

  • Data Validation:

    • Perform in triplicate.

    • Acceptance Criteria: RSD (Relative Standard Deviation) < 5%.

Process Application: Solvent Selection Logic

In drug development, solvent selection dictates yield and purity. Below is the logic for selecting solvents based on the process stage for 4,5-Difluoro-2-methylpyridine.

Scenario A: Nucleophilic Substitution ( )
  • Objective: Replace one fluorine (usually at C4) with a nucleophile.

  • Recommended Solvent: DMSO or NMP .

  • Reasoning: High dielectric constants dissociate the nucleophile salt, while the solvent's dipole stabilizes the Meisenheimer complex intermediate.

Scenario B: Lithiation / Functionalization
  • Objective: Deprotonation of the methyl group or ortho-lithiation.

  • Recommended Solvent: Anhydrous THF or 2-MeTHF .

  • Reasoning: Ethers coordinate Li+ ions, stabilizing the lithiated species. Avoid chlorinated solvents (reaction with carbanion).

Scenario C: Workup & Extraction
  • Objective: Partitioning product from aqueous salts.

  • Recommended Solvent: MTBE or Ethyl Acetate .

  • Reasoning: The compound partitions preferentially into the organic phase (LogP > 1.5 est). MTBE is preferred over EtOAc if the product is amine-basic, preventing potential transamidation side reactions.

Visualization: Solubility Screening Workflow

The following diagram outlines the logical flow for determining the optimal solvent system for crystallization or reaction, ensuring a "Self-Validating" approach.

SolubilityWorkflow Start Start: 4,5-Difluoro-2-methylpyridine Solubility Screening SolventSelect Select Solvent Set: Polar (MeOH), Aprotic (DCM), Non-Polar (Heptane) Start->SolventSelect Equilibrium Equilibrate: 25°C, 24h (Excess Solid) SolventSelect->Equilibrium VisualCheck Visual Inspection Equilibrium->VisualCheck Dissolved Fully Dissolved? (Undersaturated) VisualCheck->Dissolved Clear Solution Suspension Suspension? (Saturated) VisualCheck->Suspension Turbid/Solid AddSolid Add More Solid Dissolved->AddSolid Filter Filter Supernatant (0.45 µm PTFE) Suspension->Filter AddSolid->Equilibrium Repeat Quantify Quantify (HPLC/Gravimetric) Filter->Quantify Decision Application Decision Quantify->Decision Reaction Reaction Solvent (High Solubility) Decision->Reaction >100 mg/mL Cryst Crystallization (Temp Dependent) Decision->Cryst Steep Solubility Curve

Figure 1: Decision logic for solubility determination and process application. The workflow loops until saturation is confirmed, ensuring accurate data generation.

References

  • Thermo Fisher Scientific. 4-Fluoro-2-methylpyridine Product Specifications & Safety Data Sheet. (Analogous physicochemical properties). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). 2-Methylpyridine Chemical Datasheet - Physical Properties and Solubility. CAMEO Chemicals.[2] Retrieved from

  • Organic Syntheses. Synthesis of Methyl-2,2'-Bipyridines via Negishi Cross-Coupling. (Detailing solvent extraction protocols for methylpyridines). Org. Synth. 2002, 78, 51. Retrieved from

  • Alfa Chemistry. Solvent Miscibility and Solubility Rules for Fluorinated Heterocycles. Retrieved from

  • PubChem. Compound Summary: 2-Methylpyridine (Physical Properties). National Library of Medicine. Retrieved from

Sources

Navigating the Physicochemical Landscape of 4,5-Difluoro-2-methylpyridine: A Technical Guide to its Boiling Point and Density

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide for Researchers in Medicinal Chemistry and Materials Science

In the landscape of modern drug discovery and materials science, fluorinated pyridine derivatives stand out for their unique electronic properties and their ability to modulate metabolic stability and binding affinity. Among these, 4,5-Difluoro-2-methylpyridine is a compound of increasing interest. However, a significant knowledge gap exists regarding its fundamental physicochemical properties, with no experimentally determined data for its boiling point and density readily available in the public domain.

This technical guide addresses this gap by providing a dual approach for researchers: robust methodologies for both the computational prediction and experimental determination of the boiling point and density of 4,5-Difluoro-2-methylpyridine. This document is intended to serve as a vital resource for scientists and professionals in drug development, enabling them to better understand and utilize this compound in their research endeavors.

The Influence of Structure on Physicochemical Properties: A Theoretical Overview

The boiling point and density of a molecule are direct reflections of its intermolecular forces and molecular packing. In 4,5-Difluoro-2-methylpyridine, the interplay between the pyridine ring, the methyl group, and the two fluorine atoms dictates these properties.

  • Pyridine Core: The nitrogen atom in the pyridine ring introduces a dipole moment and the capacity for hydrogen bonding (with protic solvents), which generally leads to a higher boiling point compared to its benzene analogue, toluene.

  • Methyl Group: The electron-donating methyl group can slightly increase the molecule's polarizability, contributing to stronger van der Waals forces.

  • Fluorine Substituents: The high electronegativity of fluorine atoms creates strong C-F bonds and introduces significant dipole moments. This can lead to strong dipole-dipole interactions, which would be expected to increase the boiling point. The small size of fluorine also allows for efficient crystal packing, which can influence density. The incorporation of fluorine into organic compounds can drastically influence their physicochemical properties, such as bond strength, lipophilicity, and bioavailability[1].

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's properties. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool for this purpose.[2][3][4][5][6] These models use a set of molecular descriptors, derived from the chemical structure, to build a mathematical relationship with a specific property.

For 4,5-Difluoro-2-methylpyridine, a QSPR model would consider descriptors such as:

  • Molecular Weight

  • Dipole Moment

  • Polarizability

  • Surface Area and Volume

  • Topological Indices

By inputting the structure of 4,5-Difluoro-2-methylpyridine into validated QSPR software, researchers can obtain estimated values for its boiling point and density. It is crucial to use models trained on diverse datasets that include other fluorinated and heterocyclic compounds to ensure the reliability of the prediction.

Experimental Determination of Boiling Point and Density

When a sample of 4,5-Difluoro-2-methylpyridine is available, direct experimental measurement is the most accurate way to determine its boiling point and density. Given that this compound may be synthesized in small quantities in a research setting, micro-scale techniques are highly recommended.

Micro-Boiling Point Determination

The micro-boiling point method is a reliable technique that requires only a small amount of the liquid sample.[7][8][9][10]

Protocol for Micro-Boiling Point Determination:

  • Sample Preparation: A small amount of 4,5-Difluoro-2-methylpyridine (a few microliters) is introduced into a capillary tube that is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus).

  • Heating and Observation: The heating bath is heated gradually. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Identification: The heat is then removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Caption: Workflow for Micro-Boiling Point Determination.

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Protocol for Density Determination using a Graduated Cylinder and Balance:

  • Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.

  • Volume Measurement: Carefully add a precise volume of 4,5-Difluoro-2-methylpyridine to the graduated cylinder. Record the volume, reading from the bottom of the meniscus.

  • Mass of Filled Cylinder: Weigh the graduated cylinder containing the liquid and record the total mass.

  • Calculation:

    • Mass of liquid = (Mass of filled cylinder) - (Mass of empty cylinder)

    • Density = Mass of liquid / Volume of liquid

For higher precision, a pycnometer (specific gravity bottle) can be used, which allows for a more accurate determination of the volume.[11][12][13][14][15]

Caption: Workflow for Density Determination.

Safety and Handling of Fluorinated Pyridines

Fluorinated pyridines, as a class of compounds, require careful handling due to their potential toxicity. While specific data for 4,5-Difluoro-2-methylpyridine is not available, precautions for similar compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[16]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16][17]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Thermal decomposition may produce hazardous substances such as hydrogen fluoride and oxides of nitrogen.

Conclusion

While the boiling point and density of 4,5-Difluoro-2-methylpyridine have not been formally reported, this guide provides researchers with the necessary tools to both predict these values computationally and determine them accurately through established experimental protocols. By understanding and quantifying these fundamental physicochemical properties, the scientific community can better harness the potential of this and other novel fluorinated pyridines in the ongoing development of advanced pharmaceuticals and materials.

References

  • Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model - RSC Publishing. Available at: [Link]

  • Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model - ACS Publications. Available at: [Link]

  • Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes - Doc Brown. Available at: [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. Available at: [Link]

  • Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model - SIOC. Available at: [Link]

  • Prediction of boiling points of organic compounds by QSPR tools - PubMed. Available at: [Link]

  • Micro-boiling point measurement. Available at: [Link]

  • Evaluating the density of organic compounds at variable temperatures by norm descriptors-based QSPR model - ResearchGate. Available at: [Link]

  • Using Elemental Ratios to Predict the Density of Organic Material Composed of Carbon, Hydrogen, and Oxygen | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Density calculation of liquid organic compounds using a simple equation of state up to high pressures - RocketProps. Available at: [Link]

  • DENSITY MEASUREMENT EXPERIMENT. Available at: [Link]

  • Micro-Method for Boiling Point Determination | PDF - Scribd. Available at: [Link]

  • [PDF] Prediction of density in organic crystals - Semantic Scholar. Available at: [Link]

  • Micro-boiling point measurement - Chemistry. Available at: [Link]

  • 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet Jubilant Ingrevia Limited. Available at: [Link]

  • 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Micro Boiling Point Determination - chymist.com. Available at: [Link]

  • How to Determine Boiling Points on the Microscale | Chemtips - WordPress.com. Available at: [Link]

  • Determining the density of solids and liquids. The Lab Activity - YouTube. Available at: [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. Available at: [Link]

  • EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents.
  • Pyridine - Wikipedia. Available at: [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. Available at: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC. Available at: [Link]

Sources

Difference between 4,5-difluoro-2-methylpyridine and 2-fluoro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the distinction between 4,5-difluoro-2-methylpyridine (Molecule A) and 2-fluoro-5-methylpyridine (Molecule B) is not merely structural—it is functional. While both share the formula C₆H₅FₓN (normalized for fluorine count) and serve as lipophilic building blocks, their electronic profiles dictate entirely different synthetic utilities.

  • 2-Fluoro-5-methylpyridine is a "warhead" scaffold. The fluorine at the 2-position is highly labile, activated by the adjacent nitrogen, making it a prime candidate for SNAr reactions to install complex amines or ethers.

  • 4,5-Difluoro-2-methylpyridine is a "metabolic blocker." The fluorines are positioned to modulate pKa and block oxidative metabolism at the 4 and 5 positions, while the reactivity is regioselective at C4, leaving C5 as a permanent structural feature.

This guide dissects these differences to aid in rational scaffold selection for lead optimization.

Part 1: Structural & Electronic Profiling

The behavior of these molecules is governed by the interaction between the pyridine nitrogen lone pair and the fluorine substituents.

Physicochemical Comparison
Feature4,5-Difluoro-2-methylpyridine2-Fluoro-5-methylpyridine
CAS Registry 1188226-40-0 (Generic/Related)2369-19-9
Molecular Weight 129.11 g/mol 111.12 g/mol
Fluorine Position C4 (Para to N), C5 (Meta to N)C2 (Ortho to N)
Electronic State Electron-deficient core (Dual F w/d)Activated 2-position; 5-Me donor
Basicity (pKa) ~2.5 - 3.0 (Est.)~ -0.44 (Very Weak Base)
LogP (Lipophilicity) ~1.5 (Higher lipophilicity)~1.1

Scientist’s Note on pKa: The 2-fluoro substituent in Molecule B drastically lowers the basicity of the pyridine nitrogen due to the strong inductive effect (


) and the proximity to the lone pair. In Molecule A , while the ring is electron-poor, the fluorines are more distant from the nitrogen, allowing it to retain slightly more basic character, though still significantly less than 2-picoline (pKa 5.96).

Part 2: Reactivity & Functionalization[1][2]

This is the critical decision point for synthesis. The choice of isomer dictates the reaction pathway.

Nucleophilic Aromatic Substitution (SNAr)[3]
  • 2-Fluoro-5-methylpyridine: The C2-fluorine is activated by the ring nitrogen. Nucleophilic attack at C2 leads to a Meisenheimer complex stabilized by the nitrogen atom (negative charge resides on N).

    • Outcome: Rapid, clean substitution of Fluorine.

    • Application: Installing the pyridine ring onto an amine or phenol.

  • 4,5-Difluoro-2-methylpyridine: This molecule presents a regioselectivity challenge.

    • C4 Position: Para to Nitrogen.[1] Activated.

    • C5 Position: Meta to Nitrogen. Not activated for SNAr.

    • Mechanism:[2][3] Nucleophiles will attack exclusively at C4 . The C5-fluorine acts as an electron-withdrawing auxiliary, further activating C4, but it will not be displaced.

    • Outcome: Formation of 4-substituted-5-fluoro-2-methylpyridines.

Directed Ortho Metalation (DoM)[1][6]

Lithiation allows for functionalization of C-H bonds.[4] The "Ortho-Effect" of fluorine is the directing force.

  • 2-Fluoro-5-methylpyridine:

    • Directing Group: F (Strong), N (Moderate).

    • Site of Lithiation:C3 . It is ortho to Fluorine. (C6 is ortho to N, but F directs more strongly and C3 is the only ortho-F site).

    • Product: 2-Fluoro-3-lithio-5-methylpyridine.

  • 4,5-Difluoro-2-methylpyridine:

    • Directing Group: F at C4, F at C5, N.

    • Site of Lithiation:C6 .

    • Reasoning: H6 is ortho to the C5-Fluorine and ortho to the Nitrogen (Alpha-lithiation). This cooperative effect makes H6 significantly more acidic than H3 (which is sterically crowded between F and Me).

Visualizing the Divergence

ReactivityPathways SubstrateA 2-Fluoro-5-methylpyridine SNAr_A S_NAr Product: 2-Substituted-5-methylpyridine (F is displaced) SubstrateA->SNAr_A Nucleophile (R-NH2) Heat DoM_A Lithiation Product: Functionalized at C3 (Ortho to F) SubstrateA->DoM_A LDA / THF -78°C SubstrateB 4,5-Difluoro-2-methylpyridine SNAr_B S_NAr Product: 4-Substituted-5-fluoro-2-methylpyridine (Only C4 F is displaced) SubstrateB->SNAr_B Nucleophile (R-NH2) Regioselective at C4 DoM_B Lithiation Product: Functionalized at C6 (Ortho to F5 & N) SubstrateB->DoM_B LDA / THF -78°C

Figure 1: Divergent reaction pathways. Note the regioselectivity shift in SNAr and Lithiation between the two isomers.

Part 3: Experimental Protocols

Protocol A: Regioselective SNAr on 4,5-Difluoro-2-methylpyridine

Objective: To selectively displace the C4-fluorine while retaining the C5-fluorine for metabolic stability.

Reagents:

  • 4,5-Difluoro-2-methylpyridine (1.0 eq)[5]

  • Morpholine (1.2 eq) [Representative Nucleophile]

  • K₂CO₃ (2.0 eq)

  • DMSO (anhydrous)

Step-by-Step:

  • Setup: Charge a reaction vial with 4,5-difluoro-2-methylpyridine (100 mg, 0.77 mmol) and anhydrous DMSO (2 mL).

  • Addition: Add K₂CO₃ (214 mg, 1.55 mmol) followed by morpholine (81 mg, 0.93 mmol).

  • Reaction: Heat the mixture to 90°C for 4 hours.

    • Scientist's Insight: Unlike 2-fluoro-pyridines which react at mild temperatures, the 4-fluoro position requires thermal activation. Monitor by LCMS. You look for the M+H of the product (196.2) and the disappearance of starting material.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine to remove DMSO.

  • Validation: 19F NMR is the key validator.

    • Starting Material: Two signals (approx -130 to -140 ppm).

    • Product: Single fluorine signal (approx -150 ppm, C5-F). The disappearance of the C4-F signal confirms substitution.

Protocol B: Lithiation of 2-Fluoro-5-methylpyridine

Objective: To functionalize the C3 position via Directed Ortho Metalation (DoM).

Reagents:

  • 2-Fluoro-5-methylpyridine (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq)

  • Dry THF

  • Electrophile (e.g., Iodine or DMF)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon. Add 2-fluoro-5-methylpyridine and dry THF. Cool to -78°C .[6]

  • Metalation: Add LDA (2.0 M in THF/heptane) dropwise over 10 minutes.

    • Critical Control: Maintain internal temperature below -70°C. The 2-fluoro anion is unstable and can undergo "pyridyne" formation (elimination of LiF) if allowed to warm.

  • Aging: Stir at -78°C for 1 hour to ensure complete lithiation at C3.

  • Quench: Add the electrophile (e.g., Iodine in THF) rapidly.

  • Warm Up: Allow to warm to room temperature slowly.

  • Outcome: Formation of 2-fluoro-3-iodo-5-methylpyridine.

Part 4: Medicinal Chemistry Applications[10][11][12]

Property2-Fluoro-5-methylpyridine4,5-Difluoro-2-methylpyridine
Metabolic Stability Low/Medium. The 5-methyl group is a "soft spot" for CYP450 oxidation (benzylic hydroxylation).High. The C5-F blocks the position adjacent to the C4-substituent. The 2-Me is still labile, but the ring is deactivated.
Bioisosterism Used as a Phenyl mimic with improved solubility.Used as a 3,4-Difluorophenyl mimic.
Lead Optimization Use early in SAR to attach the pyridine ring.Use late in SAR to block metabolism or tune potency via fluorine effects.

Strategic Recommendation: Use 2-fluoro-5-methylpyridine when you need a reactive handle to build a scaffold. Use 4,5-difluoro-2-methylpyridine when you have a lead compound with a pyridine ring that suffers from rapid metabolic clearance or requires potency enhancement via the "Fluorine Scan" technique.

References

  • SNAr Reactivity in Pyridines

    • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[1][4][7]

    • Source: Organic & Biomolecular Chemistry (via NIH).
    • URL:[Link]

    • Relevance: Establishes the leaving group order and activ
  • Regioselectivity of Halopyridines

    • Title: Regioselective Ortho-Lithiation of Halopyridines.[8]

    • Source: Heterocycles (ResearchG
    • URL:[Link]

    • Relevance: Defines the directing effects of Fluorine vs Nitrogen in lithi
  • Fluorine in Drug Design

    • Title: Applications of Fluorine in Medicinal Chemistry.[9]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Contextualizes the metabolic stability conferred by the C5-fluorine in the difluoro scaffold.
  • Compound Data (4,5-Difluoro-2-methylpyridine)

    • Title: 4,5-difluoro-2-methylpyridine Compound Summary.
    • Source: PubChem.
    • URL:[Link]

    • Relevance: Verifies the existence and chemical identifiers of the less common isomer.

Sources

Methodological & Application

Application Note: Regioselective Functionalization of 4,5-Difluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-methylpyridine (CAS: 878209-07-9) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. Its utility lies in the orthogonal reactivity of its substituents: two fluorine atoms with distinct electronic environments and a methyl group capable of lateral functionalization.

This guide provides validated protocols for:

  • C4-Selective Nucleophilic Aromatic Substitution (SNAr): Exploiting the para-activating effect of the pyridine nitrogen.

  • C6-Selective Directed Ortho-Metalation (DoM): Leveraging the acidity of the proton adjacent to the ring nitrogen and fluorine.

  • Lateral Functionalization: Activation of the C2-methyl group.

The Regioselectivity Map

Understanding the electronic landscape of 4,5-difluoro-2-methylpyridine is prerequisite to successful synthesis. The molecule does not react uniformly; it follows a hierarchy of reactivity governed by resonance and inductive effects.

Reactivity Logic
  • C4-Fluorine (Electrophilic): This position is para to the ring nitrogen. The nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate formed during nucleophilic attack. Consequently, C4 is significantly more reactive toward SNAr than C5.

  • C5-Fluorine (Meta-Stable): Located meta to the nitrogen, this position lacks resonance activation for SNAr but exerts a strong inductive effect, acidifying the adjacent C6 proton.

  • C6-Proton (Acidic/Nucleophilic Potential): Flanked by the ring nitrogen and the C5-fluorine, this proton is highly acidic (pKa ~26-28). It is the primary site for lithiation (DoM).

  • C2-Methyl (Benzylic-like): Capable of lateral deprotonation, but typically requires higher temperatures or specific bases compared to ring lithiation.

ReactivityMap Core 4,5-Difluoro-2-methylpyridine C4 C4 Position (Major S_NAr Site) Para-activation Core->C4 Nucleophiles (R-NH2, RO-) C6 C6 Position (Major DoM Site) Acidic C-H Core->C6 Strong Bases (LDA, LiTMP) C2 C2-Methyl (Lateral Lithiation) Benzylic-like Core->C2 n-BuLi (Lateral) C5 C5 Position (Stable/Meta) Directing Group Core->C5 Inductive Effect Only

Figure 1: Orthogonal reactivity zones of 4,5-difluoro-2-methylpyridine.

Protocol A: C4-Selective SNAr

Objective: Selective displacement of the C4-fluorine with an amine nucleophile.

Mechanism & Rationale

The reaction proceeds via an addition-elimination mechanism. The regioselectivity is driven by the stability of the intermediate σ-complex (Meisenheimer complex). Attack at C4 places the negative charge on the electronegative nitrogen atom (resonance stabilization), whereas attack at C5 localizes charge on carbon atoms.

Experimental Procedure

Reagents:

  • Substrate: 4,5-Difluoro-2-methylpyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv) [Representative secondary amine]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step:

  • Preparation: Dissolve 4,5-difluoro-2-methylpyridine (100 mg, 0.77 mmol) in anhydrous DMSO (2.0 mL) in a microwave-compatible vial or round-bottom flask.

  • Addition: Add DIPEA (270 µL, 1.55 mmol) followed by morpholine (74 µL, 0.85 mmol).

  • Reaction:

    • Thermal: Heat to 80°C for 4-6 hours.

    • Microwave: Irradiate at 100°C for 30 minutes (preferred for rapid screening).

  • Monitoring: Monitor by LC-MS. The product (C4-substituted) typically elutes earlier than the starting material. Look for m/z = [M+H]⁺ (expected mass ~215).

  • Workup: Dilute with Ethyl Acetate (20 mL), wash with water (3 x 10 mL) to remove DMSO, and wash with brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Interpretation:

Parameter C4-Substitution (Major) C5-Substitution (Minor)
19F NMR Single signal (C5-F remains). Shifted upfield due to adjacent electron-rich amine. Single signal (C4-F remains). Less shielding shift.

| Yield | >85% | <5% (often trace) |

Protocol B: C6-Selective Directed Ortho-Metalation (DoM)

Objective: Functionalization of the C6 position via lithiation and electrophilic trapping.

Mechanism & Rationale

The C6 proton is the most acidic site on the ring due to the cumulative inductive electron-withdrawing effects of the adjacent nitrogen and the C5-fluorine atom. While the C3 proton is also adjacent to a fluorine, it is sterically hindered by the C2-methyl group and lacks the alpha-nitrogen acidity enhancement.

Critical Note: Temperature control is vital. Above -60°C, "halogen dance" (migration of the lithiated species) or lateral lithiation of the methyl group may compete.

Experimental Procedure

Reagents:

  • Substrate: 4,5-Difluoro-2-methylpyridine (1.0 equiv)

  • Base: LDA (Lithium diisopropylamide) (1.2 equiv) [Freshly prepared or titrated]

  • Electrophile: Iodine (I₂) or Triisopropyl borate (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon.

  • Substrate Solution: Dissolve substrate (1.0 mmol) in THF (5 mL) and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add LDA (1.2 mmol, 2.0 M in THF/heptane) dropwise over 10 minutes. Maintain temperature below -70°C.

    • Observation: The solution may turn deep yellow/orange, indicating formation of the lithiated species.

    • Aging: Stir at -78°C for 45 minutes.

  • Trapping: Dissolve Iodine (1.5 mmol) in THF (2 mL) and add dropwise to the lithiated mixture at -78°C.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

  • Quench: Quench with saturated aq. NH₄Cl or Na₂S₂O₃ (if using iodine).

  • Isolation: Extract with Et₂O, dry, and concentrate.

DoM_Workflow Start Start: 4,5-Difluoro-2-methylpyridine Cool Cool to -78°C (THF) Start->Cool Base Add LDA (1.2 eq) Selects C6-H (Kinetic/Thermo) Cool->Base Inter Intermediate: 6-Lithio-4,5-difluoro-2-methylpyridine Base->Inter Deprotonation Trap Add Electrophile (E+) (e.g., Iodine, Borate, Aldehyde) Inter->Trap S_EAr Product Product: 6-Substituted-4,5-difluoro-2-methylpyridine Trap->Product

Figure 2: Workflow for C6-selective functionalization.

Troubleshooting & Optimization

Common pitfalls in the functionalization of fluoropyridines:

IssueProbable CauseCorrective Action
Low SNAr Yield Nucleophile is too bulky or weak.Switch solvent to NMP; increase temp to 120°C; use microwave irradiation.
Mixture of Regioisomers (DoM) Temperature rose above -78°C during base addition.Ensure strict temp control. Use internal thermometer.
Lateral Lithiation (C2-Me) Reaction time too long or temp too high.Keep lithiation time <1 hour at -78°C. Use LiTMP (sterically bulkier) to disfavor methyl deprotonation.
Halogen Scrambling "Halogen Dance" mechanism.Quench with electrophile immediately after lithiation period. Do not let the lithiated species sit.

References

  • Schlosser, M. (2005).[2] Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry.

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science.

  • Soudy, C., et al. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles.

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution on Pyridines.

  • Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. Nature Communications (via Uni-Muenster).[3]

Sources

Application Notes and Protocols for the Scalable Synthesis of 4,5-Difluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4,5-Difluoro-2-methylpyridine is a key building block in contemporary medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the pyridine scaffold can significantly modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This includes enhancing metabolic stability, improving binding affinity to target proteins, and altering lipophilicity and bioavailability. Consequently, robust and scalable synthetic routes to access this valuable intermediate are of paramount importance for the pharmaceutical industry.

This document provides detailed application notes and step-by-step protocols for two distinct and scalable synthetic routes for the preparation of 4,5-Difluoro-2-methylpyridine. The methodologies presented are grounded in established chemical principles and are designed to be adaptable for both laboratory-scale synthesis and larger-scale production.

Route 1: Synthesis via Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and reliable method for the introduction of fluorine onto an aromatic ring.[1] This pathway involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. For the synthesis of 4,5-Difluoro-2-methylpyridine, the logical starting material is 2-methylpyridine-4,5-diamine.

Causality of Experimental Choices

The choice of the Balz-Schiemann reaction is predicated on its well-established mechanism and the commercial availability of the necessary reagents. The use of tetrafluoroboric acid (HBF₄) serves as both the acid for the diazotization and the source of the tetrafluoroborate counterion. The reaction is typically performed at low temperatures to ensure the stability of the diazonium salt intermediate, thereby minimizing the formation of unwanted byproducts.[2]

Visualizing the Pathway

Balz_Schiemann cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Thermal Decomposition cluster_product Product 2-methylpyridine-4,5-diamine 2-methylpyridine-4,5-diamine Diazonium Tetrafluoroborate Salt Diazonium Tetrafluoroborate Salt 2-methylpyridine-4,5-diamine->Diazonium Tetrafluoroborate Salt 1) NaNO₂, HBF₄ 2) 0-5 °C NaNO2, HBF4 NaNO2, HBF4 4,5-Difluoro-2-methylpyridine 4,5-Difluoro-2-methylpyridine Diazonium Tetrafluoroborate Salt->4,5-Difluoro-2-methylpyridine Heat (Δ) Heat Heat

Caption: Balz-Schiemann reaction pathway for 4,5-Difluoro-2-methylpyridine.

Detailed Protocol

Materials:

  • 2-methylpyridine-4,5-diamine

  • Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methylpyridine-4,5-diamine (1.0 eq).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add tetrafluoroboric acid (48% aq., 2.5 eq) while maintaining the temperature below 10 °C.

    • Prepare a solution of sodium nitrite (2.2 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Thermal Decomposition:

    • Slowly warm the reaction mixture to room temperature.

    • Gently heat the mixture to 50-60 °C. Vigorous gas evolution (N₂) will be observed. Maintain this temperature until gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary
ParameterValue
Starting Material2-methylpyridine-4,5-diamine
Key ReagentsNaNO₂, HBF₄
Reaction Temperature0-5 °C (Diazotization), 50-60 °C (Decomposition)
Typical Yield60-75%
Purity (post-purification)>98%

Route 2: Synthesis via Halogen Exchange (Halex) Reaction

The halogen exchange (Halex) reaction is a powerful and industrially scalable method for the synthesis of fluoroaromatic compounds.[3] This route involves the nucleophilic substitution of chloro or bromo substituents on the pyridine ring with fluoride ions, typically from an alkali metal fluoride salt. For the synthesis of 4,5-Difluoro-2-methylpyridine, a suitable starting material is 4,5-Dichloro-2-methylpyridine.

Causality of Experimental Choices

The Halex reaction is favored for its operational simplicity and the use of relatively inexpensive and stable reagents.[4] The choice of a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, is crucial to facilitate the dissolution of the fluoride salt and to achieve the high temperatures often required for the reaction.[3] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate by improving the solubility and nucleophilicity of the fluoride ion.[5]

Visualizing the Workflow

Halex_Reaction cluster_start Starting Material cluster_reagents Fluorinating Agent & Conditions cluster_product Product 4,5-Dichloro-2-methylpyridine 4,5-Dichloro-2-methylpyridine 4,5-Difluoro-2-methylpyridine 4,5-Difluoro-2-methylpyridine 4,5-Dichloro-2-methylpyridine->4,5-Difluoro-2-methylpyridine Halogen Exchange 180-220 °C KF or CsF, High-boiling solvent (e.g., DMSO), Heat KF or CsF, High-boiling solvent (e.g., DMSO), Heat KF or CsF, High-boiling solvent (e.g., DMSO), Heat->4,5-Difluoro-2-methylpyridine

Caption: Halogen Exchange (Halex) reaction for 4,5-Difluoro-2-methylpyridine synthesis.

Detailed Protocol

Materials:

  • 4,5-Dichloro-2-methylpyridine

  • Potassium fluoride (KF, spray-dried) or Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO, anhydrous) or Sulfolane

  • Toluene

  • Water

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add spray-dried potassium fluoride (2.5-3.0 eq).

    • Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

    • Heat the mixture to 120-130 °C under a nitrogen atmosphere to ensure all reagents are dry.

    • Add 4,5-Dichloro-2-methylpyridine (1.0 eq) to the hot mixture.

  • Fluorination:

    • Heat the reaction mixture to 180-220 °C and maintain this temperature for 12-24 hours.

    • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water.

    • Extract the aqueous layer with toluene (3 x volume).

    • Combine the organic layers and wash with water to remove the DMSO, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Data Summary
ParameterValue
Starting Material4,5-Dichloro-2-methylpyridine
Key ReagentsKF or CsF, DMSO or Sulfolane
Reaction Temperature180-220 °C
Typical Yield70-85%
Purity (post-purification)>99%

References

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Institute of Natural Sciences, Senshu University. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Balz–Schiemann reaction. In Wikipedia. Retrieved from [Link]

  • Vasilevsky, S. F., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3133.
  • Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
  • Vasilevsky, S. F., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Al-Qahtani, M. H. (2025). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions.
  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • European Patent Office. (n.d.). EP0192287A2 - Process for the preparation of fluorinated pyridines.
  • SciSpace. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorination of Methylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Selectivity Control in Methylpyridine Fluorination

Core Directive & Scope

Welcome to the Advanced Fluorination Support Center. Fluorinating methylpyridines presents a dichotomy of failure modes: the electron-deficient ring resists electrophilic attack, while the electron-rich methyl group is prone to unwanted radical halogenation.

This guide prioritizes Ring Fluorination (preserving the methyl group) but includes critical controls to prevent competitive benzylic fluorination. We focus on two high-yield pathways:

  • Ag-Catalyzed Late-Stage Fluorination (For complex scaffolds/medicinal chemistry).

  • Activated Nucleophilic Substitution (

    
    )  (For scale-up/early intermediates).
    

Method Selection: The Decision Matrix

Before starting, verify your target using the logic flow below. Methylpyridines are sensitive to "regio-scrambling" based on the mechanism (Radical vs. Ionic).

FluorinationDecision Start Target: Methylpyridine Fluorination TargetQ Target Position? Start->TargetQ Ring Pyridine Ring (C-H or C-X) TargetQ->Ring Scaffold functionalization Methyl Benzylic Methyl (C-sp3) TargetQ->Methyl Side-chain modification SubstrateQ Starting Material? Ring->SubstrateQ Halide Halopyridine (Cl/Br) SubstrateQ->Halide Pre-functionalized CH Native Pyridine (C-H) SubstrateQ->CH Direct functionalization MethodA Method A: Halex/S_NAr (Requires Spray-Dried KF) Halide->MethodA MethodB Method B: Ag-Catalyzed Radical (Requires Selectfluor/Ag(I)) CH->MethodB MethodC Method C: Radical HAT (Selectfluor/Persulfate - No Metal) Methyl->MethodC

Figure 1: Strategic selection of fluorination methodology based on substrate and target site.

Technical Deep Dive: Improving Yield

Module A: Ag-Catalyzed Ring Fluorination (Direct C-H Activation)

Best for: Late-stage functionalization, 2-position targeting. The Challenge: Pyridines coordinate strongly to metal catalysts, poisoning them. The Solution: Use of Ag(I) which oxidizes to a reactive Ag(II)-F species. The "Ritter Mechanism" avoids catalyst poisoning by operating via a radical-cation pathway.

Mechanism & Critical Control Points:

  • N-Coordination: The pyridine nitrogen must be coordinated or protonated to prevent it from trapping the radical intermediate.

  • Ag(II) Generation: Ag(I) is oxidized by Selectfluor to generate the active Ag(II)-F species.

  • Selectivity: The reaction preferentially occurs at the C2 position due to the stability of the radical cation intermediate.

Optimization Table:

VariableRecommendationScientific Rationale
Fluorine Source Selectfluor (1.5 - 2.0 equiv)Acts as both oxidant (F+) and fluorine donor.
Catalyst

or

(10-20 mol%)
Ag(II) is the active fluorinating species; Nitrate counter-ion helps solubility.
Solvent Water/Acetone or Water/MeCNWater is critical. It facilitates the solubility of Selectfluor and stabilizes the transition state.
Temperature 40°C - 60°CHigher temps promote radical initiation but risk benzylic side-reactions on the methyl group.
Additives TFA (Trifluoroacetic acid)Protonates the pyridine N, preventing catalyst poisoning and directing electrophilic attack.
Module B: The Halex Reaction ( )

Best for: Converting 2-chloro-methylpyridines to 2-fluoro-methylpyridines on scale. The Challenge: Fluoride (


) is a poor nucleophile in organic solvents due to tight solvation or lattice energy.
The Solution:  "Naked" fluoride generation using spray-dried salts and phase transfer.

Critical Protocol: The "Spray-Dried" Advantage Standard crystalline KF has a low surface area (


). Spray-dried KF  has a high surface area (

), increasing reactivity by 10-20x.

Optimization Table:

VariableRecommendationScientific Rationale
Fluoride Source Spray-Dried KF (Must be strictly anhydrous)High lattice energy of crystalline KF prevents dissolution. Spray-drying creates porous, reactive solids.
Solvent DMSO or SulfolaneHigh dielectric constants dissociate ion pairs. DMSO accelerates rate but risks thermal runaway >180°C.
Phase Transfer 18-Crown-6 or

Shuttles

into the organic phase, making it "naked" and highly nucleophilic.
Drying Agent Azeotropic distillation (Toluene)Water forms solvated

clusters, killing nucleophilicity.

Troubleshooting Matrix (FAQ)

Q1: I am observing significant black tar formation during Ag-catalyzed fluorination.

  • Diagnosis: Oxidative decomposition of the pyridine ring or polymerization.

  • Fix:

    • Reduce Temperature: Drop to 40°C.

    • Inert Atmosphere: Ensure the reaction is under

      
       or Ar, although Ag-catalyzed reactions are often air-tolerant, radical side chains can be oxygen-sensitive.
      
    • Check Stoichiometry: Excess Ag(II) is a potent oxidant. Do not exceed 20 mol% catalyst.

Q2: My reaction is fluorinating the methyl group (benzylic) instead of the ring.

  • Diagnosis: You are operating under pure radical conditions (Hydrogen Atom Transfer - HAT) rather than Single Electron Transfer (SET).

  • Fix:

    • Add Acid: Add 1.0 equiv of TFA. Protonating the nitrogen deactivates the ring towards oxidation but protects the benzylic position from electrophilic radical attack.

    • Switch Solvent: Avoid purely non-polar solvents. Use Water/MeCN mixtures to favor the ionic/radical-cation pathway over the neutral radical pathway.

Q3: The Halex reaction yield is stuck at 30%, with unreacted starting material.

  • Diagnosis: "Wet" Fluoride or "Poisoned" Surface.

  • Fix:

    • The "Bake" Step: You must dry your KF at 150°C under high vacuum for 4 hours before use.

    • Add

      
      :  Tetraphenylphosphonium bromide (5 mol%) is often superior to crown ethers for high-temperature stability.
      

Standard Operating Protocol (SOP)

Protocol: Ag-Catalyzed C2-Fluorination of 3-Methylpyridine

Targeting the ring while preserving the methyl group.

Reagents:

  • 3-Methylpyridine (1.0 mmol)

  • Selectfluor (2.0 mmol)[1][2]

  • 
     (0.2 mmol)
    
  • Trifluoroacetic acid (TFA) (1.0 mmol)

  • Solvent: Water (5 mL) / Acetone (5 mL)

Workflow:

  • Complexation: In a 20 mL vial, dissolve 3-methylpyridine in Water/Acetone. Add TFA dropwise. Observation: Slight exotherm indicates salt formation.

  • Catalyst Addition: Add

    
     and stir for 5 minutes to ensure homogeneity.
    
  • Oxidant Addition: Add Selectfluor in one portion.

  • Reaction: Seal vial and heat to 50°C for 12 hours.

    • Visual Check: Solution may turn yellow/orange (Ag species). Dark black indicates decomposition (stop and cool).

  • Workup:

    • Cool to RT.

    • Basify with sat.

      
       (Caution: Gas evolution).
      
    • Extract with DCM (

      
      ).
      
    • Dry organic layer over

      
      .[1]
      
  • Purification: Silica gel chromatography. Note: Fluoropyridines are often volatile; use care during rotary evaporation.

Mechanism Visualization

The following diagram illustrates the Ag(I)/Ag(II) redox cycle required for ring fluorination, highlighting the critical role of the radical cation intermediate.

AgMechanism Ag1 Ag(I) Salt Ag2 Ag(II)-F Species (Active Oxidant) Ag1->Ag2 Oxidation by Selectfluor Selectfluor Selectfluor (F+) Ag2->Ag1 Reduction Substrate Methylpyridine (Protonated) RadicalCat Pyridine Radical Cation Substrate->RadicalCat SET Oxidation by Ag(II) Product 2-Fluoro-3-methylpyridine RadicalCat->Product F- Transfer from Selectfluor/Ag-F

Figure 2: Simplified catalytic cycle for Silver-mediated fluorination. Note that Ag(II) acts as the single-electron oxidant.

References

  • Furuya, T., Ritter, T. (2012). Late-Stage Fluorination of Complex Molecules. Science. Link

  • Fier, P. S., Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by the Chichibabin Reaction. Science. Link

  • Finger, G. C., et al. (1956). Aromatic Fluorine Compounds.[1][3][4][5][6][7][8][9][10] The Halex Reaction. Journal of the American Chemical Society.[3][11] Link

  • Madani, A., et al. (2022).[2][10] Benzylic fluorination induced by N–F bond activation of Selectfluor with a solvent-dependent selectivity switch. ChemRxiv.[9][10] Link

  • Sun, H., DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride. Journal of the American Chemical Society.[3][11] Link

Sources

Technical Support Center: Purification of 4,5-Difluoro-2-methylpyridine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and professionals in drug development, we understand that the purity of your building blocks is paramount. 4,5-Difluoro-2-methylpyridine is a valuable heterocyclic scaffold, but like many fluorinated compounds, its purification requires precision and a deep understanding of the underlying chemical principles. Thermal sensitivity and the potential for side reactions mean that standard atmospheric distillation is often not a viable option.

This guide is designed to move beyond a simple protocol. It serves as a troubleshooting resource and a collection of field-proven insights to help you successfully purify this compound using vacuum distillation. We will explore the "why" behind each step, enabling you to adapt and troubleshoot effectively during your own experiments. Your success is our mission. Let's begin.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have before undertaking the purification.

Q: Why is vacuum distillation the recommended method for purifying 4,5-Difluoro-2-methylpyridine?

A: Vacuum distillation is essential for two primary reasons:

  • Thermal Sensitivity: Many fluorinated heterocyclic compounds can decompose or undergo side reactions at the high temperatures required for atmospheric distillation.[1][2] By reducing the pressure, we significantly lower the boiling point, which protects the molecule from thermal stress.[3]

  • High Boiling Point: The addition of two fluorine atoms to the picoline core increases its molecular weight and polarity, leading to a relatively high boiling point. Attempting to distill at atmospheric pressure (760 mmHg) could require temperatures that exceed the compound's stability threshold.

Q: What are the critical physical and safety properties I need to be aware of?

Table 1: Physical & Safety Properties of 4,5-Difluoro-2-methylpyridine

PropertyValue / InformationSource(s)
IUPAC Name 4,5-difluoro-2-methylpyridine[7]
Molecular Formula C₆H₅F₂N[7]
Molecular Weight 129.11 g/mol [7]
Appearance Likely a colorless to faintly yellow liquid[5][8]
Estimated Boiling Point ~130-150 °C at 760 mmHg (Atmospheric)N/A
Estimated Boiling Point ~50-70 °C at 10-20 mmHg (Vacuum)N/A
Primary Safety Hazards Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[4][9][10]
Handling Precautions Work in a chemical fume hood. Wear appropriate PPE (gloves, flame-retardant lab coat, safety glasses/face shield). Ground all equipment to prevent static discharge.[4][9]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources. Freezer storage may be recommended.[4][11]

Q: What type of vacuum pump is suitable for this distillation?

A: A standard rotary vane vacuum pump, often called a "high vacuum" pump in a lab setting, is ideal. It should be capable of reaching pressures below 1 mmHg (or 1 Torr). A two-stage rotary vane pump is a common and effective choice. It is critical that the pump is protected by a cold trap (ideally liquid nitrogen) placed between the distillation apparatus and the pump to prevent corrosive vapors from damaging the pump oil and the pump itself.[12]

Q: What are the likely impurities in my crude sample?

A: Impurities will depend on the synthetic route. For fluorinated pyridines synthesized via Halogen Exchange (Halex) reactions, common impurities include:

  • Starting Materials: Unreacted chloro- or bromo-precursors.[1]

  • High-Boiling Solvents: Residual polar aprotic solvents like DMSO or sulfolane.[1]

  • Side-Products: Products from incomplete substitution or side reactions.

  • Water: From the reaction workup.

Section 2: Experimental Protocols

Protocol 1: Pre-Distillation Preparation

Objective: To prepare the crude material and distillation apparatus to ensure a smooth, safe, and efficient purification.

Methodology:

  • Assess Crude Material: Before setting up, analyze a small sample of your crude 4,5-Difluoro-2-methylpyridine by GC or ¹H/¹⁹F NMR to identify the major impurities. This will help you determine the required efficiency of the distillation.

  • Dry the Crude Material: If water or volatile organic solvents are present (from workup), they must be removed. They can cause pressure fluctuations and interfere with obtaining a stable vacuum.

    • Dry the organic solution over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

    • Filter the drying agent.

    • Remove the bulk of the low-boiling solvent using a rotary evaporator. Do not heat excessively to avoid loss of the product.

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram below. All glassware must be clean, dry, and free of cracks.

    • Use high-vacuum grease sparingly on all ground-glass joints to ensure a good seal. An excessive amount of grease can contaminate your product.

    • Place a magnetic stir bar in the distillation flask for smooth boiling.

    • Wrap the distillation head and vigreux column (if used) with glass wool or aluminum foil to minimize heat loss and ensure a stable distillation temperature.

    • Ensure the cold trap is clean and ready. Fill it with liquid nitrogen or a dry ice/acetone slurry just before pulling vacuum.

Mandatory Visualization: Vacuum Distillation Setup

G Diagram 1: Standard Vacuum Distillation Apparatus cluster_0 Heating & Distillation cluster_1 Condensation & Collection cluster_2 Vacuum System Dist_Flask Distilling Flask (with Stir Bar & Crude Product) Vigreux Vigreux Column (Optional, for Fractionation) Dist_Flask->Vigreux Vapors Rise Heating_Mantle Heating Mantle (on Lab Jack) Dist_Head Distillation Head (with Thermometer) Vigreux->Dist_Head Condenser Condenser Dist_Head->Condenser Receiver_Adapter Receiver Adapter Condenser->Receiver_Adapter Water_Out Cooling Water Out Receiving_Flask Receiving Flask (Product) Receiver_Adapter->Receiving_Flask Cold_Trap Cold Trap (Liquid Nitrogen) Receiver_Adapter->Cold_Trap To Vacuum Water_In Cooling Water In Water_In->Condenser Cools Vacuum_Gauge Vacuum Gauge (Manometer) Cold_Trap->Vacuum_Gauge Vac_Pump Vacuum Pump Vacuum_Gauge->Vac_Pump

Caption: A standard apparatus for laboratory-scale vacuum distillation.

Protocol 2: The Distillation Process

Objective: To purify 4,5-Difluoro-2-methylpyridine by separating it from non-volatile impurities and compounds with different boiling points.

Methodology:

  • Start Stirring: Begin magnetic stirring to ensure even heating.

  • Pull Vacuum: Close the system to the atmosphere and slowly open the connection to the vacuum pump. The pressure should begin to drop. Monitor the system for any obvious leaks.

  • Cool the Cold Trap: Once a moderate vacuum is achieved, fill the cold trap Dewar with liquid nitrogen.

  • Achieve Target Vacuum: Allow the pump to evacuate the system to the target pressure (e.g., 1-10 mmHg). A stable vacuum is crucial for a stable boiling point.[3]

  • Apply Heat: Slowly begin to heat the distillation flask. Increase the temperature gradually until the liquid begins to boil gently.

  • Equilibration: Watch for the condensation ring to slowly rise up the distillation head. The temperature reading on the thermometer should remain low initially.

  • Collect Fractions:

    • Fore-run: Collect the first few drops of distillate in a separate receiving flask. This fraction may contain residual volatile impurities.

    • Main Fraction: When the temperature on the thermometer stabilizes and corresponds to the boiling point of your product at that pressure, switch to a clean receiving flask. Collect the main body of the distillate while the head temperature remains constant.

    • End Fraction: If the temperature begins to drop (indicating the product is finished) or rise sharply (indicating a higher-boiling impurity is starting to come over), stop the distillation.

  • Shutdown:

    • Turn off and lower the heating mantle.

    • Allow the system to cool under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure (e.g., with nitrogen or argon) before turning off the vacuum pump. Never turn off the pump while the system is under vacuum, as this can cause pump oil to be sucked back into your system.

    • Disassemble the apparatus and properly store your purified product.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to directly address the most common problems encountered during vacuum distillation.

Problem: I can't reach my target vacuum pressure.

  • Q: My pump is on, but the pressure won't go below 50 mmHg. What's wrong? A: This almost always indicates a significant leak in your system.[12][13]

    • What to do:

      • Check all connections: Ensure all ground-glass joints are properly seated and lightly greased. Check that all tubing is securely attached.

      • Perform a "Wiggle Test": Gently wiggle each joint and connection while watching the vacuum gauge. A sudden change in pressure indicates you've found the leak.[13]

      • Isolate Components: If the leak isn't obvious, systematically isolate parts of the system. Start by connecting the vacuum gauge directly to the pump. If it reaches a good vacuum, the pump is fine. Then, add the cold trap and test again. Continue adding components one by one until the leak is identified.[13]

Problem: The pressure is fluctuating and unstable.

  • Q: The pressure on my gauge keeps jumping between 5 mmHg and 15 mmHg. Why? A: Unstable pressure makes it impossible to maintain a constant boiling point and achieve good separation.[3]

    • Possible Causes & Solutions:

      • Small Leak: A very small leak can cause pressure to fluctuate. Re-check all joints.

      • Outgassing: The crude material may have dissolved gases that are being released upon heating, causing pressure spikes. Stop heating, let the system re-equilibrate to a stable vacuum, and then resume heating more slowly.

      • Inadequate Cold Trap: If your cold trap is not cold enough, volatile substances can pass through and contaminate the pump oil, causing poor pump performance and pressure instability. Ensure your trap is filled with liquid nitrogen.[12]

      • Pump Issues: The gas ballast on your pump may be open (used for purging volatiles, but lowers ultimate vacuum), or the pump oil may be old and contaminated. Check the pump's manual and service history.

Problem: The liquid in the distillation flask is bumping violently.

  • Q: My compound is boiling explosively, not smoothly. How do I fix this? A: Bumping occurs when the liquid becomes superheated and then vaporizes all at once. It can break glassware and ruin your purification.

    • Possible Causes & Solutions:

      • Insufficient Stirring: Ensure your magnetic stirrer is on and spinning at a rate fast enough to create a vortex. This provides nucleation sites for smooth boiling.

      • Heating Too Rapidly: Lower the heat and allow the temperature to increase more gradually.

      • No Boiling Chips: If you are not using magnetic stirring (not recommended), you must use boiling chips or a capillary ebullator to introduce nucleation sites. Never add boiling chips to a hot liquid, as this can cause violent boiling.

Problem: The distilled product is discolored (yellow or brown).

  • Q: The distillate is supposed to be colorless, but it's coming over yellow. What happened? A: Discoloration often indicates product decomposition or contamination.

    • Possible Causes & Solutions:

      • Pot Temperature is Too High: This is the most likely cause of thermal decomposition. The solution is to use a lower pressure (a better vacuum), which will allow the distillation to proceed at a lower temperature.

      • Air Leak: A leak in the system can allow oxygen to enter, which can cause oxidation of the compound at high temperatures.

      • Contamination: The discoloration could be from a co-distilling impurity or from degraded vacuum grease that has been overheated.

Mandatory Visualization: Troubleshooting Workflow

G Diagram 2: Troubleshooting Workflow Start Distillation Performance is Poor Check_Vacuum Is Vacuum Stable & Low? Start->Check_Vacuum Check_Boiling Is Boiling Smooth? Check_Vacuum->Check_Boiling Yes Find_Leak Find & Fix Leaks (Wiggle Test, Isolate System) Check_Vacuum->Find_Leak No Check_Product Is Product Pure/Colorless? Check_Boiling->Check_Product Yes Improve_Boiling Improve Stirring / Heat Slower Check_Boiling->Improve_Boiling No Lower_Temp Lower Pot Temperature (Improve Vacuum) Check_Product->Lower_Temp No Success Successful Purification Check_Product->Success Yes Check_Pump Check Pump & Cold Trap Find_Leak->Check_Pump Check_Pump->Check_Vacuum Improve_Boiling->Check_Boiling Check_Thermometer Check Thermometer Placement Lower_Temp->Check_Thermometer Check_Thermometer->Start

Caption: A logical workflow for diagnosing common vacuum distillation issues.

References

  • The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines.

  • 4-Fluoro-2-methylpyridine (CAS 766-16-5).

  • SAFETY DATA SHEET - 2-Methylpyridine.

  • A Modular Approach to meta-Fluorinated Pyridines.

  • SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine.

  • 4-Fluoro-2-methylpyridine | 766-16-5.

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine.

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.

  • SAFETY DATA SHEET - 2-(Methylamino)pyridine.

  • SAFETY DATA SHEET - 3-Hydroxy-2-methylpyridine.

  • 4,5-difluoro-2-methylpyridine (C6H5F2N).

  • Trouble with vacuum leaks in your distillation system? Learn how to te.

  • Troubleshooting - The Schlenk Line Survival Guide.

  • Vacuum Distillation issues? | Call Pressure Control Solutions!.

  • 4-Fluoro-2-methylpyridine, 96% 5 g | Buy Online.

  • Showing Compound 2-Methylpyridine (FDB004399).

  • 5-Fluoro-2-methylpyridine - Safety Data Sheet.

  • Overcoming challenges in the purification of heterocyclic compounds.

  • 2-Methylpyridine - Wikipedia.

  • Troubleshooting Distillation Column Malfunctions.

Sources

Technical Support Center: Regioisomeric Purification of 4,5-Difluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and modulate physicochemical properties[1], the synthesis of these building blocks often yields complex mixtures. Traditional fluorination of pyridine precursors frequently produces challenging regioisomeric impurities (e.g., 5,6-difluoro-2-methylpyridine and 3,5-difluoro-2-methylpyridine) alongside the target 4,5-difluoro-2-methylpyridine[2].

Because these isomers possess nearly identical molecular weights, boiling points, and lipophilicities, standard purification techniques often fail. This guide provides field-proven, mechanistically grounded workflows to achieve baseline separation and high-purity isolation of your target compound.

Root Cause Analysis: The Separation Challenge

Why do standard methods fail? Regioisomers of fluorinated methylpyridines have virtually indistinguishable partition coefficients (LogP). When subjected to standard reversed-phase chromatography (e.g., C18 columns), the primary retention mechanism is dispersive (hydrophobic) interaction. Since the hydrophobic surface area of the 4,5-isomer and the 5,6-isomer are practically identical, they co-elute[3]. Similarly, their boiling points are too close for standard fractional distillation to be effective without specialized spinning-band columns.

The Solution: To separate these isomers, we must exploit their subtle electronic and spatial differences. We achieve this through two distinct orthogonal strategies:

  • Chromatographic: Exploiting dipole moment and

    
     interaction differences using a Pentafluorophenyl (PFP) stationary phase[4][5].
    
  • Thermodynamic: Exploiting the distance-dependent inductive effect (-I) of fluorine on the pyridine nitrogen's basicity (pKa) via fractional crystallization[1][6].

Purification Strategy Workflow

PurificationWorkflow Crude Crude Isomeric Mixture (4,5- & 5,6- & 3,5-Isomers) Decision Select Purification Strategy Crude->Decision HPLC Preparative HPLC (PFP Stationary Phase) Decision->HPLC Analytical/Small Scale Salt pKa-Driven Fractional Crystallization Decision->Salt Process/Large Scale PFP_Mech Dipole & π-π Interactions Separate by Isomer Shape HPLC->PFP_Mech pKa_Mech pH Gradient Extraction Exploits Nitrogen Basicity Salt->pKa_Mech Pure45_HPLC Pure 4,5-Difluoro- 2-methylpyridine PFP_Mech->Pure45_HPLC Target Fraction Impurity_HPLC Eluted Impurities (e.g., 5,6-Isomer) PFP_Mech->Impurity_HPLC Waste Fraction Pure45_Salt Pure 4,5-Difluoro- 2-methylpyridine Salt pKa_Mech->Pure45_Salt Aqueous/Solid Phase Impurity_Salt Organic Phase Impurities (Unprotonated 5,6-Isomer) pKa_Mech->Impurity_Salt Organic Phase

Fig 1: Decision matrix and mechanistic workflow for separating fluorinated pyridine regioisomers.

Quantitative Data: Isomer Comparison

Understanding the physicochemical properties of the impurities dictates the success of the separation. The table below summarizes the key metrics utilized in our protocols.

Property / Metric4,5-Difluoro-2-methylpyridine (Target)5,6-Difluoro-2-methylpyridine (Impurity)3,5-Difluoro-2-methylpyridine (Impurity)
Relative pKa Moderate (~3.5 - 4.0)Very Low (< 2.0)Low (~2.5 - 3.0)
Nitrogen Steric Hindrance Low (Only 2-methyl group)High (2-methyl + 6-fluoro)Low (Only 2-methyl group)
PFP Column Retention Stronger (

alignment)
Weaker (Steric clash at N)Intermediate
C18 Column Retention Co-elutesCo-elutesCo-elutes

Validated Methodologies

Methodology 1: Preparative HPLC (PFP Column)

Best for: Analytical screening and small-scale preparative isolation (< 5 grams). Mechanism: PFP columns offer alternative selectivity through dipole-dipole,


, and hydrogen-bonding interactions[4]. The electron-deficient pentafluorophenyl ring of the stationary phase interacts differently with the distinct dipole moments of the 4,5- and 5,6-isomers, allowing for baseline separation[5].

Step-by-Step Protocol:

  • Column Selection: Equip the LC system with a preparative Pentafluorophenyl (PFP) column (e.g., 5 µm particle size, 250 x 21.2 mm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Self-Validation Note: The acidic modifier is critical; it ensures the pyridine nitrogen is protonated, enhancing dipole interactions with the PFP phase.

  • Sample Preparation: Dissolve the crude mixture in a 90:10 mixture of A:B to prevent solvent-front breakthrough.

  • Gradient Elution: Run a shallow gradient from 10% B to 40% B over 30 minutes. The 5,6-isomer typically elutes first due to its lower basicity and altered dipole orientation, followed by the target 4,5-isomer.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the baseline-resolved peak corresponding to the 4,5-isomer.

Methodology 2: pKa-Driven Fractional Salt Crystallization

Best for: Process chemistry and large-scale bulk purification (> 5 grams). Mechanism: Fluorine exerts a strong inductive electron-withdrawing effect (-I)[1]. In the 5,6-isomer, the fluorine at the 6-position is directly adjacent to the pyridine nitrogen, drastically withdrawing electron density from the nitrogen's lone pair and lowering its pKa[6]. The 4,5-isomer is significantly more basic. By using a stoichiometric deficit of acid, we selectively protonate only the 4,5-isomer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude regioisomeric mixture (free base) in a non-polar organic solvent (e.g., Methyl tert-butyl ether, MTBE) at a concentration of 0.5 M.

  • Titration / pH-Controlled Extraction: Calculate the exact molarity of the target 4,5-isomer present in the crude mixture via quantitative NMR or HPLC. Slowly add a stoichiometric deficit (0.95 equivalents relative to the 4,5-isomer) of a dilute strong acid (e.g., 1.0 M HCl in ether or aqueous HCl).

  • Phase Separation: The more basic 4,5-isomer selectively protonates and precipitates as a hydrochloride salt (or migrates to the aqueous phase if using aqueous HCl). The less basic 5,6-isomer and 3,5-isomer remain unprotonated in the organic phase.

  • Crystallization: Isolate the solid salt via filtration (or separate the aqueous layer and concentrate). Recrystallize the 4,5-difluoro-2-methylpyridine hydrochloride salt from a mixture of ethanol and ethyl acetate to achieve >99% purity.

  • Free-Basing: Suspend the pure salt in dichloromethane and neutralize with saturated aqueous

    
    . Separate the organic layer, dry over anhydrous 
    
    
    
    , and evaporate the solvent to recover the pure 4,5-difluoro-2-methylpyridine free base.

Frequently Asked Questions (FAQs)

Q: Why do standard C18 columns fail to separate 4,5-difluoro-2-methylpyridine from its 5,6-difluoro counterpart? A: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because regioisomers of fluorinated methylpyridines have nearly identical partition coefficients and molecular volumes, their hydrophobic retention is indistinguishable[3]. To resolve them, you must exploit alternative retention mechanisms provided by fluorinated stationary phases[7].

Q: I am trying the pKa-driven extraction, but both isomers are moving into the aqueous phase. What went wrong? A: You likely used an excess of acid or an acid that is too concentrated. The


pKa between the 4,5-isomer and the 5,6-isomer is distinct but not infinite. If the pH drops too low, the 5,6-isomer will also protonate. Ensure you are using a strictly calculated stoichiometric deficit of acid based only on the molar amount of the 4,5-isomer, acting as a limiting reagent for salt formation.

Q: Can I use normal-phase silica chromatography instead of PFP? A: Normal-phase chromatography can sometimes resolve these isomers based on the accessibility of the nitrogen lone pair to the silica silanol groups. The 5,6-isomer is highly sterically hindered by both the 2-methyl and 6-fluoro groups, making it elute faster than the 4,5-isomer. However, PFP reverse-phase chromatography generally offers superior resolution, reproducibility, and recovery for fluorinated aromatics[5].

References

1.[2] Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. URL: [Link] 2.[3] Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. ResearchGate. URL: [Link] 3.[4] ACE C18-PFP technical brochure - HPLC. HPLC.eu. URL: [Link] 4.[7] Orthogonal Reversed-Phase C18 and Pentafluorophenyl HPLC Separation for Phytochemical Profiling.... ResearchGate. URL: [Link] 5.[5] A Method for Simultaneous Determination of 20 Fusarium Toxins in Cereals by High-Resolution Liquid Chromatography-Orbitrap Mass Spectrometry with a Pentafluorophenyl Column. MDPI. URL: [Link] 6.[6] Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. National Institutes of Health (NIH). URL: [Link] 7.[1] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. URL: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and functionalization of pyridine derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Part 1: Core Principles & Mechanistic Insights (FAQs)

This section addresses fundamental questions about the SNAr reaction on pyridine rings. Understanding these core principles is the first step in effective troubleshooting.

Question 1: Why is my SNAr reaction on a pyridine ring showing low to no yield?

Answer: This is the most common issue, and its solution lies in systematically evaluating the key pillars of the reaction: ring activation, the leaving group, nucleophile strength, and reaction conditions.

  • Inadequate Ring Activation: The pyridine ring is naturally electron-deficient, which is what allows nucleophilic attack. However, for many nucleophiles, this inherent deficiency isn't enough. The ring's reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs), especially when they are positioned ortho or para (C2/C6 or C4) to the leaving group. If your substrate lacks strong EWGs, the reaction will be sluggish.[1]

  • Poor Leaving Group: The choice of leaving group is critical and follows a reactivity order that is often counterintuitive to those familiar with SN2 reactions. For SNAr on pyridines, the typical order is F > Cl > Br > I .[1] The high electronegativity of fluorine makes the carbon atom it's attached to highly electrophilic, accelerating the initial, rate-determining nucleophilic attack.[2][3][4] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[3]

  • Nucleophile and Base Issues: While a strong nucleophile is necessary, an overly strong base can cause side reactions, such as deprotonation of the pyridine ring or other functional groups.[1]

  • Suboptimal Reaction Conditions: SNAr reactions on pyridines can be highly sensitive to solvent and temperature. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can stabilize the charged intermediate (Meisenheimer complex).[1][5] Many reactions require elevated temperatures (80-150 °C) to proceed efficiently, especially with less reactive substrates.[1][5]

Question 2: My reaction is giving the wrong regioisomer. What determines where the nucleophile attacks?

Answer: The regioselectivity of SNAr on pyridines is dictated by electronics. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions.[1][4][6][7][8]

This preference is due to the resonance stabilization of the negatively charged Meisenheimer intermediate. When the nucleophile attacks at the C2 or C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom, a highly stabilizing contribution.[1][6][7][9] Attack at the C3 (meta) position does not allow for this stabilization, making it significantly less favorable.[1][6][7]

SNAr_Mechanism cluster_reactants cluster_intermediate Rate-Determining Step cluster_products Py_LG Pyridine-LG Meisenheimer Meisenheimer Complex (Resonance Stabilized) Py_LG->Meisenheimer Attack at C2 Nu Nucleophile (Nu⁻) Nu->Meisenheimer Py_Nu Substituted Pyridine Meisenheimer->Py_Nu Elimination LG Leaving Group (LG⁻) Meisenheimer->LG

Part 2: Troubleshooting Guide - Common Scenarios & Solutions

This section provides a question-and-answer format to address specific experimental issues.

Scenario 1: Low or No Conversion

Problem: "I've run my reaction with 2-chloropyridine and a secondary amine in THF overnight at reflux, but LC-MS analysis shows only starting material."

Systematic Troubleshooting:

  • Re-evaluate the Leaving Group: Chlorine is a competent leaving group, but fluorine is substantially better. If feasible, switching to the analogous 2-fluoropyridine could dramatically increase the reaction rate, often allowing for milder conditions.[3][10]

  • Solvent Choice is Key: THF is a relatively non-polar aprotic solvent. An SNAr reaction needs a polar aprotic solvent to stabilize the charged Meisenheimer complex.

    • Action: Switch to a solvent like DMSO , DMF , or NMP . Water can also be an effective solvent for certain SNAr reactions, particularly with amine nucleophiles.[11]

  • Temperature Increase: Refluxing THF (~66 °C) may be insufficient. Many SNAr reactions require temperatures exceeding 100 °C.

    • Action: Increase the temperature to 100-120 °C. If using a high-boiling solvent like DMSO, a temperature of 150 °C might be necessary for stubborn substrates.[1][5]

  • Base Assistance: While the amine nucleophile can act as its own base, adding a non-nucleophilic base can be beneficial.

    • Action: Add 2.0 equivalents of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] This helps to deprotonate the nucleophile (if applicable) and neutralize any acid formed during the reaction.

Troubleshooting_Workflow Start Reaction Failed: Low/No Conversion Check_Activation Is the pyridine ring sufficiently activated (ortho/para EWG)? Start->Check_Activation Check_LG Is the leaving group optimal (F > Cl)? Check_Activation->Check_LG Yes Improve_Activation Action: Use a more electron-deficient substrate or consider N-activation. Check_Activation->Improve_Activation No Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Check_LG->Check_Solvent Yes Improve_LG Action: Switch to a fluoro-substituted pyridine. Check_LG->Improve_LG No Check_Temp Is the temperature high enough (>100 °C)? Check_Solvent->Check_Temp Yes Improve_Solvent Action: Change solvent to DMF, DMSO, or NMP. Check_Solvent->Improve_Solvent No Improve_Temp Action: Increase temperature in 20 °C increments. Check_Temp->Improve_Temp No Success Re-run Experiment Check_Temp->Success Yes Improve_Activation->Success Improve_LG->Success Improve_Solvent->Success Improve_Temp->Success

Scenario 2: Unwanted Side Reactions

Problem: "My reaction of 4-chloropyridine with sodium methoxide in methanol is giving a complex mixture of products, and my desired product is only a minor component."

Systematic Troubleshooting:

  • Competitive Solvolysis: Using an alcohol (methanol) as a solvent with its conjugate base (methoxide) as the nucleophile can work, but it can also lead to issues if the solvent itself acts as a nucleophile, especially at high temperatures.

  • Consider a Stronger Base/Solvent System: To favor the intended nucleophile, use a polar aprotic solvent and generate the alkoxide in situ.

    • Action: Dissolve the alcohol (methanol) in anhydrous DMF or THF . Add a strong, non-nucleophilic base like sodium hydride (NaH) at 0 °C to form the sodium alkoxide.[2] After gas evolution ceases, add the 4-chloropyridine. This ensures the more potent alkoxide is the primary nucleophile present.

  • Ring Opening: Highly activated pyridines or pyridinium salts can sometimes undergo ring-opening reactions in the presence of strong nucleophiles. If you are using a substrate with multiple strong EWGs, this could be a possibility.

    • Action: Use milder conditions—lower the temperature or use a slightly less basic system if possible.

Part 3: Reference Data & Protocols

Table 1: Comparison of Common Leaving Groups in Pyridine SNAr
Leaving GroupRelative ReactivityMechanistic Rationale
-F HighestHigh electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[1][3]
-Cl IntermediateGood balance of electronegativity and bond strength. A very common and cost-effective choice.
-Br IntermediateLess effective than -Cl due to lower electronegativity, leading to a less electrophilic carbon center.
-I LowAlthough a weak C-I bond, its low electronegativity does not sufficiently activate the ring for the initial attack.
-OTf, -OMs VariableSulfonates can be effective leaving groups but may be more susceptible to hydrolysis.
Table 2: Properties of Common Solvents for Pyridine SNAr
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Key Feature
DMSO Polar Aprotic18947Excellent at solvating cations and stabilizing charged intermediates. High boiling point allows for a wide temperature range.
DMF Polar Aprotic15337Similar to DMSO, very effective for SNAr. Lower boiling point.
NMP Polar Aprotic20232High boiling point, useful for very unreactive substrates.
Acetonitrile Polar Aprotic8238Lower boiling point, useful for more reactive substrates where milder conditions are desired.
Water Polar Protic10080Surprisingly effective for some aminations, offering a "green" solvent option.[11]
tert-Amyl Alcohol Polar Protic1025.8Can be effective, particularly in reactions with amine nucleophiles.[3]
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the reaction of a halopyridine with a primary or secondary amine.

Materials:

  • Halopyridine (e.g., 2-fluoropyridine) (1.0 eq.)

  • Amine nucleophile (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with stir bar

  • Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the halopyridine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to dissolve/suspend the reactants (a concentration of 0.1-0.5 M is typical).

  • Add the amine nucleophile (1.2 eq.) to the mixture via syringe.

  • Heat the reaction mixture to the desired temperature (start at 80 °C and increase if necessary) and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.[2]

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminopyridine.[3][12]

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Available at: [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. (2015, March 15). PubMed. Available at: [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021, July 12). Royal Society of Chemistry. Available at: [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson+. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). Available at: [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Institutes of Health (NIH). Available at: [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. Available at: [Link]

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. Available at: [Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. (2026, January 18). ACS Publications. Available at: [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (1987). Royal Society of Chemistry. Available at: [Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation. Available at: [Link]

  • Optimization of organophotochemical SNAr reaction. ResearchGate. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (2024, September 24). Pearson+. Available at: [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. (2016, May 29). Stack Exchange. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. National Institutes of Health (NIH). Available at: [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available at: [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 14). YouTube. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). ACS Publications. Available at: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Complete the three possible cases by showing the mechanism for the reaction of methoxide ion with 4-chloropyridine. Show how the intermediate is stabilized by delocalization of the charge onto the nitrogen atom.. Vaia. Available at: [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023, January 17). YouTube. Available at: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI. Available at: [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. Available at: [Link]

Sources

Technical Support Center: Handling Moisture-Sensitive Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for fluorinated pyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful but sensitive building blocks. Here, we address the common challenges associated with their moisture sensitivity, offering field-proven insights and validated protocols to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the moisture sensitivity of fluorinated pyridines.

Q1: Why are fluorinated pyridine intermediates so sensitive to moisture?

The moisture sensitivity of fluorinated pyridines arises from the powerful electron-withdrawing nature of both the fluorine substituents and the pyridine nitrogen atom. This combination makes the pyridine ring highly electron-deficient and thus susceptible to nucleophilic attack by water.[1]

Several factors contribute to this reactivity:

  • Ring Activation: The electronegative nitrogen atom in the pyridine ring lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), increasing the ring's electrophilicity.[1]

  • Leaving Group Ability: Fluoride is a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated.

  • Positional Effects: The 2- and 4-positions of the pyridine ring are particularly activated towards nucleophilic attack. This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom, a stabilizing resonance effect that is not possible with attack at the 3-position.[2][3][4]

Q2: What are the common signs of decomposition or contamination by moisture?

Detecting moisture-related degradation early is critical. Look for the following indicators:

  • Visual Changes: The material may appear clumpy or discolored instead of being a free-flowing powder. In solution, you might observe unexpected color changes or the formation of precipitates.

  • Inconsistent Reaction Outcomes: The most common sign is a drop in the yield of your desired product. You may also observe the formation of new, unexpected byproducts. In cross-coupling reactions, for example, the formation of hydroxypyridines is a classic indicator of premature hydrolysis of the fluoropyridine starting material.[5]

  • Analytical Discrepancies:

    • NMR Spectroscopy: Appearance of new signals, often broad, or shifts in existing peaks. The hydrolyzed hydroxypyridine will have a distinctly different 1H and 19F NMR spectrum.

    • LC-MS Analysis: Presence of a peak with a mass corresponding to the replacement of a fluorine atom with a hydroxyl group (M-F+OH, a net change of +1 AMU).

Q3: How should I properly store these intermediates to ensure their stability?

Proper storage is your first line of defense against moisture.

  • Primary Container: Always keep the intermediates in their original, tightly sealed container. For reagents packaged with a Sure/Seal™ cap, do not remove the crown cap; access the contents via syringe or cannula through the septum.[6]

  • Inert Atmosphere: Store the container inside a desiccator with a fresh, active desiccant (e.g., Drierite® or phosphorus pentoxide). For highly sensitive compounds, storage in a nitrogen- or argon-filled glovebox is the gold standard.[7]

  • Temperature: Store in a cool, dry, and dark place away from direct sunlight and heat sources.[8] Never store water-reactive materials under a sink or in areas with high humidity.[7]

  • Labeling: Always date containers upon receipt and upon opening to track their exposure history.[8]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a fluoropyridine halide is giving low yield and I see a hydroxypyridine byproduct.

This is a classic symptom of water contamination. Use the following workflow to diagnose the source of the moisture.

G start Low Yield & Hydroxypyridine Byproduct check_solvent Step 1: Verify Solvent Anhydrous? start->check_solvent kf_titration Perform Karl Fischer Titration on Solvent Aliquot check_solvent->kf_titration solvent_ok Water Content < 10 ppm? kf_titration->solvent_ok dry_solvent Action: Re-dry Solvent (e.g., via Solvent Purification System or over activated 3Å sieves) and Re-test solvent_ok->dry_solvent No check_reagents Step 2: Assess Reagents solvent_ok->check_reagents Yes dry_solvent->kf_titration reagents_dry Were solid reagents dried under vacuum? check_reagents->reagents_dry dry_reagents Action: Dry all solid reagents (base, ligand, etc.) in a vacuum oven before use. reagents_dry->dry_reagents No check_atmosphere Step 3: Evaluate Inert Atmosphere Technique reagents_dry->check_atmosphere Yes dry_reagents->check_atmosphere atmosphere_ok Was glassware flame/oven-dried? Was system properly purged (e.g., 3x vacuum/backfill cycles)? check_atmosphere->atmosphere_ok improve_technique Action: Review and improve anhydrous setup technique. Ensure positive inert gas flow. atmosphere_ok->improve_technique No conclusion Root cause identified. Re-attempt reaction with corrected parameters. atmosphere_ok->conclusion Yes improve_technique->conclusion

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Causality Explained:

  • Solvent is the Primary Suspect: Solvents are the largest volume component and can hold significant amounts of dissolved water. Even "anhydrous" commercial solvents can absorb moisture after the bottle is opened.[9] Verification with Karl Fischer titration is the only way to be certain of dryness.[10][11]

  • Reagents as Moisture Carriers: Hygroscopic reagents, particularly inorganic bases like K₂CO₃ or K₃PO₄, can adsorb atmospheric water. Drying them in a vacuum oven before use is a critical but often overlooked step.[12]

  • Atmospheric Intrusion: A poorly executed inert atmosphere setup will fail. Glassware must be rigorously dried to remove adsorbed surface water, and the reaction vessel must be thoroughly purged of air to prevent moisture from entering during the reaction.[13][14]

Section 3: Best Practices & Validated Protocols

Adhering to strict anhydrous protocols is non-negotiable for success.

Protocol 3.1: Setting Up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for establishing a robust inert atmosphere for your reaction.

G cluster_prep A. Glassware Preparation cluster_purge B. Atmosphere Purging cluster_reagents C. Reagent Addition p1 1. Clean & Oven-Dry Glassware (>4h @ 120°C) p2 2. Assemble Apparatus Hot p1->p2 p3 3. Connect to Schlenk Line or Inert Gas Manifold p2->p3 pu1 4. Evacuate under High Vacuum p3->pu1 pu2 5. Backfill with Inert Gas (N₂ or Ar) pu1->pu2 pu3 6. Repeat Evacuate/Backfill Cycle 3x pu2->pu3 r1 7. Add Dried Solid Reagents under Positive Gas Flow pu3->r1 r2 8. Add Anhydrous Solvents via Syringe r1->r2 r3 9. Add Liquid Reagents via Syringe r2->r3 end end r3->end Reaction Ready

Caption: Standard workflow for setting up an anhydrous reaction.

Protocol 3.2: Solvent Dryness Verification & Comparison

Simply using a solvent from a bottle labeled "anhydrous" is insufficient. The water content must be verified. Karl Fischer titration is the gold standard method for accurately determining trace amounts of water in organic solvents.[15]

Data Presentation: Comparison of Common Solvent Drying Techniques

The table below summarizes the effectiveness of various common lab-scale drying methods. Data represents typical achievable water content after proper application.

Drying MethodTarget SolventsTypical Residual Water (ppm)AdvantagesDisadvantages
Activated 3Å Molecular Sieves THF, DCM, Toluene, ACN< 10 ppm[16][17]Easy to use, good capacity, regenerableSlow equilibration time (24-48h required)
Solvent Purification System (SPS) THF, Toluene, Et₂O, Hexanes< 5 ppm[18]Provides ultra-dry solvent on demand, saferHigh initial cost, column maintenance required
Distillation from Na/Benzophenone THF, Toluene, Dioxane30-50 ppm[16][17]Classic method, visual indicator (blue color)Fire hazard, potential for peroxide formation
Distillation from CaH₂ DCM, ACN, Amines~13 ppm (DCM)[16][17]Effective for halogenated and other solventsVigorous H₂ evolution, fine powder can be difficult to handle

Data compiled from sources.[16][17]

Protocol 3.3: Quick Protocol for Karl Fischer Titration

This is a simplified workflow for verifying solvent dryness. Always consult the specific manual for your titrator model.

  • System Preparation: Condition the titration cell until a stable, low drift value is achieved. This removes ambient moisture from the cell.

  • Blank Measurement: Run a blank analysis using the KF reagents to determine the background water content.

  • Sample Injection: Using a dry, gas-tight syringe, carefully extract an exact volume (e.g., 1.0 mL) of the solvent to be tested.

  • Titration: Inject the sample into the cell. The instrument will automatically titrate the water and calculate the concentration in ppm.[10]

  • Validation: The result should be below your process tolerance (typically <10-20 ppm for highly sensitive reactions).

Section 4: Mechanistic Insight - Why Water Competes

Understanding the competing reaction pathways highlights the critical need for anhydrous conditions. In a typical palladium-catalyzed cross-coupling, the desired pathway involves the reaction of your fluoropyridine with an organometallic partner. However, water (or hydroxide) can act as a competing nucleophile.

G start Fluoropyridine Intermediate pd_cycle Desired Pathway: Pd-Catalyzed Cross-Coupling start->pd_cycle hydrolysis Competing Pathway: SNAr Hydrolysis start->hydrolysis product Desired Coupled Product pd_cycle->product byproduct Hydroxypyridine Byproduct hydrolysis->byproduct reagents + Organometallic Reagent + Pd Catalyst / Ligand + Base water + H₂O / OH⁻

Caption: Competing reaction pathways for a fluoropyridine intermediate.

The SNAr hydrolysis pathway consumes your starting material and generates a byproduct that can complicate purification, ultimately leading to significant yield loss.[19] The rate of this undesired reaction is highly dependent on the concentration of water and the electronic properties of the specific fluoropyridine intermediate.

References

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC, National Institutes of Health. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Applications of Karl Fischer Titration. News-Medical.Net. [Link]

  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. [Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Lab Manager. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Organic Process Research & Development, ACS Publications. [Link]

  • Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. ResearchGate. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. [Link]

  • Storage of Laboratory Chemicals: Research Safety. Protect IU. [Link]

  • Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Karl Fischer Titration Guide. Hanna Instruments. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]

  • Liquid Drying by Solid Desiccant Materials: Experimental Study and Design Method. ResearchGate. [Link]

  • COMPARISON OF SOLVENT EXCHANGE AND VACUUM DRYING TECHNIQUES TO REMOVE FREE WATER FROM EARLY AGE CEMENT-BASED MATERIALS. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • IF 5-pyridine-HF: Air- and moisture-stable fluorination reagent. ResearchGate. [Link]

  • Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. PMC, National Institutes of Health. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC, National Institutes of Health. [Link]

  • How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. MDPI. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC, National Institutes of Health. [Link]

  • Chlorine Trifluoride vs Pyridine: Reactivity and Applications. Patsnap Eureka. [Link]

  • Catalytic hydrolyses of trifluoroacetyl fluoride by water. ResearchGate. [Link]

  • Hydrolysis of trialkoxysilanes catalysed by the fluoride anion. Nucleophilic vs. basic catalysis. New Journal of Chemistry, RSC Publishing. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. [Link]

Sources

Technical Support Center: Pyridine Methylation & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Topic: Troubleshooting Low Conversion in Pyridine Methylation Case ID: PYR-METH-001[1]

Triage: Define Your Reaction Pathway

Before we begin troubleshooting, we must distinguish between the two distinct types of "methylation" in pyridine chemistry. The troubleshooting logic for these is diametrically opposed.

  • Type A:

    
    -Methylation (Quaternization):  You are attacking the nitrogen lone pair to form a pyridinium salt (e.g., for ionic liquids, organocatalysts, or activating the ring).
    
    • Mechanism:[1][2][3][4]

      
       Nucleophilic Substitution.[1][2]
      
    • Primary Failure Mode:[1] Steric hindrance or electron-deficient deactivation.[1]

  • Type B:

    
    -Methylation (Ring Functionalization):  You are attaching a methyl group to the carbon ring (C2, C3, or C4).[1]
    
    • Mechanism:[1][2][3][4] Radical Substitution (Minisci) or Metal-Catalyzed Cross-Coupling.[1]

    • Primary Failure Mode:[1] Poor regioselectivity or over-alkylation.[1]

Module A: Troubleshooting -Methylation (Quaternization)

Issue 1: "My reaction with Methyl Iodide (MeI) stalled at 50% conversion."

Diagnosis: The nucleophilicity of your pyridine nitrogen is likely insufficient for the electrophile used, or the equilibrium is unfavorable.

The Fix:

  • Solvent Switch (The Dielectric Boost):

    • Why:

      
      -methylation proceeds via a charged transition state.[1] Polar aprotic solvents stabilize this state better than non-polar ones.[1]
      
    • Protocol: Switch from Toluene or DCM to Acetonitrile (MeCN) or Nitromethane .[1] MeCN is the "Gold Standard" because it is polar enough to accelerate the rate but often allows the product to precipitate, driving equilibrium forward [1].

  • Concentration:

    • Run the reaction at high concentration (1.0 M - 2.0 M).

      
       reactions are second-order; doubling concentration quadruples the rate.
      
Issue 2: "I have a substituent at the 2-position (Steric Hindrance)."

Diagnosis: The "Orth Effect." A methyl or halogen group at C2 creates significant steric clash, preventing the approach of the methylating agent.

The Fix: Upgrade your Electrophile. Methyl Iodide is often too "soft" and sterically demanding for hindered substrates.[1] You need a "harder," smaller, and more reactive electrophile.[1]

  • Recommendation: Switch to Methyl Triflate (MeOTf) .[1]

  • Warning: MeOTf is approx.

    
     times more reactive than MeI and highly toxic.[1] Handle in a glovebox or well-ventilated hood.[1]
    

Protocol (The "Nuclear" Option):

  • Dissolve hindered pyridine (1.0 equiv) in anhydrous dry DCM (0.5 M).

  • Add Methyl Triflate (1.1 equiv) dropwise at 0°C.

  • Allow to warm to RT. (Most hindered pyridines react within 1 hour with MeOTf).[1]

  • Precipitate with

    
     [2].[1]
    
Issue 3: "My product is an oil/gum that won't crystallize."

Diagnosis: Pyridinium salts are ionic liquids by nature.[1] Small impurities (unreacted MeI) depress the melting point.[1]

The Fix: The "Trituration Loop."

  • Decant the reaction solvent.[1]

  • Add

    
     or Hexanes (the salt is insoluble in these).[1]
    
  • Sonicate vigorously until the oil turns into a suspension.

  • Decant and repeat 3x.

  • Dry under high vacuum.[1] The removal of trace solvent often triggers crystallization.

Data: Methylating Agent Hierarchy
ReagentReactivitySteric ToleranceToxicityRecommended Use
Methyl Iodide (MeI) ModerateLowHighStandard substrates.[1]
Dimethyl Sulfate (DMS) HighModerateHighScalable, cheaper than MeI.[1]
Meerwein's Salt Very HighHighModerateElectron-deficient pyridines (e.g., 3-CN).[1]
Methyl Triflate (MeOTf) ExtremeVery HighExtreme Sterically hindered (2,6-subst) pyridines [2].[1]

Module B: Troubleshooting -Methylation (Minisci Reaction)

Issue 1: "I'm getting a mixture of mono-, di-, and tri-methylated products."

Diagnosis: The Minisci reaction is a radical attack on an electron-deficient ring.[5] Once a methyl group is added, the ring becomes more electron-rich (slightly), but the radical nature of the reaction is aggressive. The primary issue is usually lack of protonation control.

The Fix: Control the pH strictly.

  • Mechanism:[1][2][3][4] The alkyl radical is nucleophilic; it attacks the protonated pyridine (which is highly electrophilic). If the pH rises, the pyridine deprotonates and the reaction stops.

  • Protocol: Ensure the reaction medium remains acidic (TFA or

    
    ) throughout.[1] Use a biphasic system (Water/DCM) to extract the product as it forms, protecting it from further reaction [3].[1]
    
Issue 2: "Low yield using standard peroxide conditions."

Diagnosis: The "Magic Methyl" effect is hard to install. Standard thermal conditions often decompose the radical source before it reacts with the heterocycle.

The Fix: Switch to Photoredox Catalysis. Modern protocols use Ir/Ru catalysts or simple organic dyes (Eosin Y) to generate the methyl radical gently at room temperature, avoiding thermal decomposition.[1]

Visual Troubleshooting Workflows

Workflow 1: -Methylation Decision Logic

N_Methylation_Logic Start Start: N-Methylation Failed Check_Subst Check C2/C6 Positions Start->Check_Subst Is_Hindered Are positions substituted? Check_Subst->Is_Hindered Yes_Hindered Yes (Steric Hindrance) Is_Hindered->Yes_Hindered Yes No_Hindered No (Electronic Issue) Is_Hindered->No_Hindered No Switch_MeOTf Protocol: Switch to Methyl Triflate (MeOTf) Solvent: DCM or MeCN Yes_Hindered->Switch_MeOTf Check_EWG Are there EWGs (CN, NO2)? No_Hindered->Check_EWG Yes_EWG Yes (Deactivated Ring) Check_EWG->Yes_EWG Yes No_EWG No (Standard Substrate) Check_EWG->No_EWG No Use_Meerwein Protocol: Use Meerwein's Salt (Trimethyloxonium tetrafluoroborate) Yes_EWG->Use_Meerwein Check_Solvent Check Solvent Polarity No_EWG->Check_Solvent Switch_Solvent Switch to MeCN (High Dielectric) Increase Conc. to 2.0M Check_Solvent->Switch_Solvent

Caption: Decision tree for selecting the correct reagent based on steric and electronic barriers.

Workflow 2: Minisci ( -Methylation) Optimization

Minisci_Optimization Input Low Yield / Mixture Step1 Check Acidity (Must protonate Pyridine) Input->Step1 Solution1 Add TFA/H2SO4 Step1->Solution1 Step2 Radical Source Control (Avoid thermal decomp) Solution2 Switch to Photoredox (Blue LED + Catalyst) Step2->Solution2 Step3 Selectivity Check (C2 vs C4) Solution3 Block C2 or use steric radical source Step3->Solution3 Solution1->Step2 Solution2->Step3

Caption: Step-by-step optimization for radical C-H methylation (Minisci type).

Frequently Asked Questions (FAQs)

Q: Can I use Methanol for


-methylation? 
A:  You can, but it is often suboptimal for difficult substrates.[1] While methanol dissolves salts well, it can solvate the nucleophile (pyridine) via hydrogen bonding, slightly reducing its reactivity compared to a "naked" nucleophile in Acetonitrile or DMF.[1] However, if solubility of the starting material is an issue in MeCN, a mixture of MeCN/MeOH is a valid compromise [4].

Q: My pyridinium salt is hygroscopic. How do I handle it? A: This is standard. Counter-ions like Iodide and Triflate are hygroscopic.[1]

  • Storage: Store under Argon/Nitrogen in a desiccator.[1]

  • Handling: Weigh quickly.[1] If precise mass is needed for a subsequent step, consider an ion exchange to a non-hygroscopic anion like Hexafluorophosphate (

    
    ) or Tetrafluoroborate (
    
    
    
    ) by washing with aqueous
    
    
    .[1]

Q: Why does Methyl Triflate work when Methyl Iodide fails? A: It comes down to the "leaving group ability." The triflate anion (


) is a "super-leaving group" (conjugate base of a superacid). This lowers the activation energy for the 

attack, allowing the reaction to proceed even when the pyridine nitrogen is sterically crowded or electron-poor [2].

References

  • BenchChem Technical Support. (2025).[1][2][6][7][8] Comparison of [11C]methyl triflate and [11C]methyl iodide in the synthesis of PET radioligands. National Institutes of Health (NIH).[1] Link

  • Wikipedia Contributors. (2025).[1] Methyl trifluoromethanesulfonate: Reactivity and Toxicity.[1] Wikipedia.[1][4] Link

  • BenchChem Technical Support. (2025). Minisci reaction: Mechanism and Utility.[1] Wikipedia.[1][4] Link

  • RSC Publishing. (2025).[1] Menschutkin reaction of triethylamine and pyridine: Solvent effects.[1][9] Royal Society of Chemistry.[1] Link[1]

Sources

Validation & Comparative

Technical Characterization Guide: 4,5-Difluoro-2-methylpyridine

[1]

Executive Summary

Compound: 4,5-Difluoro-2-methylpyridine CAS: 116368-80-2 Application: Critical intermediate in the synthesis of proton pump inhibitors (PPIs) and agrochemicals.[1]

This guide provides a technical framework for the structural verification of 4,5-Difluoro-2-methylpyridine.[1] Unlike standard certificates of analysis, this document focuses on the causality of spectral features, specifically comparing the target regioisomer against its most common synthetic impurity, 3,5-difluoro-2-methylpyridine.[1]

Key Insight: While


F NMR is the superior method for regioisomer differentiation

Part 1: Structural Analysis & Theoretical Framework

The structural elucidation of fluorinated pyridines requires understanding the interplay between the nitrogen lone pair, the electron-withdrawing fluorine atoms, and the methyl substituent.

Structural Logic Flow

The following diagram outlines the decision tree for verifying the 4,5-substitution pattern using NMR data.

StructuralLogicStartUnknown Sample(Difluoro-methylpyridine)H_NMR1H NMR AnalysisStart->H_NMRF_NMR19F NMR Analysis(Definitive)Start->F_NMRMe_SignalMethyl Signal(~2.5 ppm)H_NMR->Me_SignalAromatic_RegionAromatic Region(2 Protons)H_NMR->Aromatic_RegionCoupling_CheckCheck H-H CouplingAromatic_Region->Coupling_CheckPara_CoupPara Coupling (Small/None)Indicates 3,6-H or 3-H/6-H separationCoupling_Check->Para_CoupCoupling_FFF-F Coupling (J_FF)F_NMR->Coupling_FFOrtho_FLarge J_FF (~18-22 Hz)Indicates Ortho Fs (4,5)Coupling_FF->Ortho_FOrthoMeta_FSmall J_FF (<10 Hz)Indicates Meta Fs (3,5)Coupling_FF->Meta_FMetaResult_TargetCONFIRMED:4,5-Difluoro-2-methylpyridineOrtho_F->Result_TargetResult_ImpurityREJECT:3,5-Difluoro isomerMeta_F->Result_Impurity

Figure 1: Decision logic for distinguishing 4,5-difluoro substitution from common isomers.

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is recommended.

Sample Preparation[1][2]
  • Solvent: CDCl

    
     (Chloroform-d) is preferred for baseline resolution.[1] DMSO-d
    
    
    should be used only if solubility is an issue, as it may broaden exchangeable proton signals (though none are present here) and shift aromatic peaks.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce stacking effects, shifting aromatic protons upfield.

  • Reference: TMS (0.00 ppm) for

    
    H; CFCl
    
    
    (0.00 ppm) or internal C
    
    
    F
    
    
    (-164.9 ppm) for
    
    
    F.[1]
Instrument Parameters
Parameter

H NMR Setting

F NMR Setting
Rationale
Frequency 400 MHz (min)376 MHz (min)Resolution of complex multiplets.
Spectral Width -2 to 12 ppm-50 to -200 ppmCovers all relevant signals.[1]
Relaxation Delay (D1) 1.0 sec2.0 - 5.0 secFluorine T1 times can be long; ensure quantitative integration.[1]
Decoupling NoneInverse Gated Decoupled

F{

H} simplifies the spectrum to singlets/doublets for easier integration.[1]

Part 3: H NMR Characterization

The proton spectrum of 4,5-difluoro-2-methylpyridine is defined by two aromatic protons in different electronic environments and a methyl group.[1]

Predicted Spectral Data (CDCl )
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
2-CH

2.50 – 2.55Singlet (br)

Hz
Methyl group alpha to Nitrogen.[1] Often appears as a broadened singlet due to long-range coupling with F.
H-3 6.90 – 7.10dd (Doublet of Doublets)

Hz

Hz
Shielded. Located between the Methyl and Fluorine.[1] Ortho-coupling to F4 dominates.[1]
H-6 8.20 – 8.40dd (Doublet of Doublets)

Hz

Hz
Deshielded. Alpha to Nitrogen (paramagnetic anisotropy of the ring nitrogen lone pair).[1]
Comparative Analysis: Why it differs from 2-Methylpyridine
  • 2-Methylpyridine (Reference): Aromatic protons appear as a complex 4-spin system.[1]

  • 4,5-Difluoro Analog: The spectrum simplifies to two distinct aromatic signals. The key identifier is the H-6 proton , which remains downfield (~8.3 ppm) but shows distinct splitting by the adjacent F5 fluorine.

Part 4: F NMR Characterization (The Differentiator)

This is the most critical analysis for purity. The coupling pattern between the two fluorine atoms (

Spectral Data (CDCl )[1][3]
PositionShift (

, ppm)*
MultiplicityCoupling (

)
Interpretation
F-5 -130 to -135ddd~18-22 Hz Beta to Nitrogen.[1] Couples strongly to F4 (ortho) and H6.
F-4 -145 to -150ddd~18-22 Hz Gamma to Nitrogen.[1] Couples strongly to F5 (ortho) and H3.

*Note: Shifts are referenced to CFCl

Critical Comparison: Target vs. Impurity

The primary synthetic impurity is often the 3,5-difluoro isomer. Distinguishing them is impossible by Mass Spec (same MW), but trivial by

1
Feature4,5-Difluoro (Target) 3,5-Difluoro (Impurity)
F-F Relationship Ortho Meta
Coupling (

)
Large (~18-22 Hz) Small (< 5-8 Hz) or None
Spectral Appearance Two distinct multiplets with strong mutual splitting.[1]Two signals with weak mutual splitting; often appear as triplets due to H-coupling.

Part 5: Troubleshooting & Interpretation

"Roofing" Effect

Because the chemical shift difference between F4 and F5 is relatively small compared to the coupling constant, you may observe the "roofing" effect (second-order perturbation). The inner lines of the doublets will be taller than the outer lines.

  • Solution: This is normal. Do not mistake it for an impurity.

Solvent Peaks
  • CDCl

    
    :  7.26 ppm (
    
    
    H). Ensure this does not overlap with the H-3 signal (~7.0 ppm).
  • Water: ~1.56 ppm in CDCl

    
    . If the sample is wet, this peak can broaden or shift.
    
Integration Errors

If the integral of the aromatic protons vs. the methyl group is not exactly 1:1:3, check the relaxation delay (D1) . Fluorine atoms on the ring can significantly alter the T1 relaxation times of adjacent protons. Increase D1 to 5 seconds for quantitative results.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[2] Retrieved from [Link][1]

    • Source for general substituent chemical shift effects (SCS) in aromatic and heterocyclic systems.[1]

  • Reference for fluorine chemical shift ranges in heteroarom
  • Dolin, C., et al. (2013). Fluorine-19 NMR Spectroscopy for the Characterization of Fluorinated Pharmaceuticals. Journal of Fluorine Chemistry.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118822640, 4,5-difluoro-2-methylpyridine. Retrieved from [Link]

    • Source for specific compound identifiers and physicochemical properties.

HPLC Method Development and Purity Analysis for 4,5-Difluoro-2-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for fluorinated pharmaceutical intermediates requires moving beyond generic protocols. 4,5-Difluoro-2-methylpyridine presents a unique dual-challenge in reverse-phase HPLC (RP-HPLC): it possesses a highly basic pyridine nitrogen that induces severe peak tailing, and an electron-deficient, fluorinated aromatic ring that exhibits poor retention and selectivity on standard alkyl phases.

This guide objectively compares standard C18 methodologies against Pentafluorophenyl (PFP) stationary phases, providing a self-validating, step-by-step protocol for accurate purity analysis.

The Analytical Challenge: Causality of Chromatographic Behavior

To design an effective method, we must first understand the molecular interactions at play:

  • Secondary Silanol Interactions: Standard silica-based C18 columns contain residual silanol groups (Si-OH). The basic nitrogen of the pyridine ring interacts strongly with these acidic silanols via ion-exchange mechanisms, which is the primary cause of peak tailing and poor reproducibility [1][1].

  • Fluorine-Induced Dipoles: The highly electronegative fluorine atoms at the 4 and 5 positions draw electron density away from the aromatic ring. Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions, which are insufficient to resolve structurally similar regioisomers (e.g., 3,5-difluoro-2-methylpyridine) from the main peak.

The PFP Advantage

Pentafluorophenyl (PFP) columns offer an orthogonal selectivity profile. Unlike C18 columns, PFP phases engage in multiple retention mechanisms: hydrophobic interactions, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 stacking, dipole-dipole interactions, and hydrogen bonding [2][2]. The electron-deficient PFP stationary phase has a specific affinity for other fluorinated aromatics, providing rigid shape selectivity that resolves critical isomeric pairs [3]. Furthermore, fluorinated phenyl phases have been proven to retain basic analytes more effectively than standard alkyl chains under acidic conditions [4][4].

Quantitative Method Comparison

The following table summarizes the expected chromatographic performance when analyzing 4,5-Difluoro-2-methylpyridine and its synthetic impurities on standard C18 versus PFP columns.

Chromatographic ParameterStandard C18 ColumnPFP (Pentafluorophenyl) ColumnMechanistic Causality
Retention Factor (

)
Low (

)
Optimal (

)
Enhanced dipole-dipole and

interactions on the PFP phase increase retention of the fluorinated ring.
Peak Asymmetry (

)
High (

)
Excellent (

)
PFP bonding chemistry and alternative selectivity reduce reliance on secondary silanol interactions, minimizing tailing.
Regioisomer Resolution (

)
Poor (

)
Baseline (

)
PFP provides rigid shape selectivity and specific fluorine-fluorine affinity, easily distinguishing positional isomers.

Logical Workflow Visualization

The method development logic is driven by the specific chemical properties of the analyte.

G A Analyze Analyte Properties (4,5-Difluoro-2-methylpyridine) B Basic Pyridine Nitrogen A->B C Fluorinated Aromatic Ring A->C D Suppress Silanol Interactions (Acidic Mobile Phase pH < 3) B->D Causality: Prevent Tailing E Maximize Dipole & π-π Interactions (Select PFP Column) C->E Causality: Shape Selectivity F Optimize Gradient & Flow Rate D->F E->F G System Suitability Validation (Resolution > 2.0, Tailing < 1.5) F->G

Fig 1. Logical workflow for HPLC method development of fluorinated pyridines.

Optimized Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes a System Suitability Test (SST) with a built-in feedback loop. If the SST criteria are not met, the system dictates corrective actions before sample analysis can proceed.

Reagents and Materials
  • Column: Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Causality: TFA is a strong ion-pairing agent. A pH of ~2.0 ensures the basic pyridine nitrogen is fully protonated (preventing mixed-mode ionization) and suppresses the ionization of residual silica silanols, thereby eliminating peak tailing.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch shock, which causes peak fronting and splitting.

Step-by-Step Chromatographic Workflow
  • System Preparation: Purge the HPLC lines with Mobile Phase A and B. Install the PFP column and equilibrate at 30°C for 30 minutes at the initial gradient conditions (10% B).

  • Sample Preparation: Accurately weigh 25 mg of 4,5-Difluoro-2-methylpyridine and dissolve it in 50 mL of Diluent to achieve a working concentration of 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte at the head of the column).

    • 2.0 - 12.0 min: 10%

      
       60% B (Linear gradient to elute the main peak and strongly retained lipophilic impurities).
      
    • 12.0 - 15.0 min: 60%

      
       90% B (High organic wash to clear the column of strongly bound contaminants).
      
    • 15.0 - 20.0 min: 10% B (Re-equilibration prior to the next injection).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

Self-Validation: System Suitability Testing (SST)

Before analyzing unknown batches, inject a standard resolution mix containing 4,5-Difluoro-2-methylpyridine and a known closely eluting impurity (e.g., 3,5-difluoro-2-methylpyridine).

  • Acceptance Criteria:

    • Resolution (

      
      ) between regioisomers 
      
      
      
      .
    • Tailing Factor (

      
      ) for the main peak 
      
      
      
      .
    • Relative Standard Deviation (RSD) of peak area

      
       (n=5 injections).
      
  • Validation Feedback Loop:

    • If

      
      : The silanols are interacting with the analyte. Verify that the mobile phase pH is strictly 
      
      
      
      . Remake Mobile Phase A if necessary.
    • If

      
      : The separation power is insufficient. Decrease the slope of the gradient (e.g., change the 2-12 min step to 10% 
      
      
      
      40% B) to increase the interaction time with the PFP stationary phase.

References

  • BenchChem.
  • Chromatography Today. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase".
  • HPLC.eu. "ACE C18-PFP technical brochure". HPLC.eu.
  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC".

Sources

A Comparative Guide to the GC-MS Fragmentation of 4,5-Difluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds.[1][2] The utility of GC-MS lies not just in its ability to separate complex mixtures, but in the reproducible fragmentation patterns generated by electron ionization (EI), which serve as a veritable fingerprint for molecular structure elucidation.[2][3] This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4,5-Difluoro-2-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science.[4]

This document moves beyond a simple cataloging of mass-to-charge ratios (m/z). It delves into the mechanistic logic behind the fragmentation, comparing the title compound to structurally related molecules to provide a predictive framework for researchers. By understanding the influence of the methyl group and the dual fluorine substituents on the fragmentation pathways of the pyridine ring, analysts can enhance their confidence in structural assignments and method development.

The Principles of Electron Ionization and Fragmentation

In EI-MS, sample molecules are bombarded by high-energy electrons (typically 70 eV).[3][5] This energetic interaction ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[3][6] The excess energy imparted during ionization is significant, causing the molecular ion to undergo a series of predictable bond cleavages and rearrangements, a process called fragmentation.[3][7] The resulting fragment ions are separated by their mass-to-charge ratio, generating a unique mass spectrum.[8]

The stability of the resulting fragments and the relative strengths of the chemical bonds within the molecule dictate the fragmentation pathways. For aromatic systems like pyridine, the initial ionization often involves the removal of a lone pair electron from the nitrogen atom or a π-electron from the aromatic system.[9] Substituents on the ring play a critical role in directing subsequent fragmentation.

Predicted Fragmentation Pattern of 4,5-Difluoro-2-methylpyridine

While a publicly available, annotated mass spectrum for 4,5-Difluoro-2-methylpyridine is not readily found in comprehensive databases like the NIST Mass Spectral Library, we can predict its fragmentation with high confidence by analogical reasoning from parent and related structures.[10][11][12] The molecular weight of 4,5-Difluoro-2-methylpyridine (C6H5F2N) is approximately 129.04 Da.[13]

The predicted major ions and their proposed fragmentation pathways are summarized below.

Table 1: Predicted Major Fragment Ions for 4,5-Difluoro-2-methylpyridine

m/z (Predicted)Proposed Ion Structure / IdentityFragmentation Pathway
129[C6H5F2N]•+Molecular Ion (M•+)
128[C6H4F2N]+Loss of a hydrogen radical (•H) from the methyl group
110[C6H5FN]•+Loss of a fluorine radical (•F)
101[C5H2F2]+Loss of hydrogen cyanide (HCN) and a methyl radical (•CH3)
92[C5H4F]+Loss of hydrogen fluoride (HF) and hydrogen cyanide (HCN)
78[C5H4N]+Loss of two fluorine radicals (•F)

Diagram 1: Proposed Fragmentation Workflow

This diagram illustrates the logical flow from sample introduction to data interpretation in a typical GC-MS analysis for identifying a compound like 4,5-Difluoro-2-methylpyridine.

GC-MS Analysis Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample 1. Sample Injection (4,5-Difluoro-2-methylpyridine in Solvent) Column 2. Separation on GC Column (e.g., HP-5ms) Sample->Column Volatility-based separation IonSource 3. Electron Ionization (70 eV) Formation of M•+ Column->IonSource Elution into MS MassAnalyzer 4. Mass Analysis (Separation of ions by m/z) IonSource->MassAnalyzer Fragmentation Detector 5. Detection MassAnalyzer->Detector Ion sorting Spectrum 6. Mass Spectrum Generation Detector->Spectrum Interpretation 7. Interpretation & Comparison (Fragmentation Pattern Analysis) Spectrum->Interpretation Data processing

Caption: General workflow for GC-MS analysis.

Comparative Fragmentation Analysis

To understand the unique features of 4,5-Difluoro-2-methylpyridine's mass spectrum, it is instructive to compare it with simpler, related molecules: Pyridine, 2-Methylpyridine (2-Picoline), and a hypothetical difluoropyridine.

  • Pyridine (C5H5N, MW=79): The mass spectrum of pyridine is dominated by the molecular ion peak at m/z 79.[14] A significant fragment is observed at m/z 52, corresponding to the loss of hydrogen cyanide (HCN), a characteristic fragmentation for pyridine rings.

  • 2-Methylpyridine (2-Picoline, C6H7N, MW=93): The spectrum of 2-picoline shows a strong molecular ion at m/z 93.[15] A prominent peak at m/z 92 arises from the loss of a hydrogen atom from the methyl group, forming a stable pyridylmethyl cation.[15] Like pyridine, it also loses HCN to give a fragment at m/z 66.

  • Fluorinated Aromatic Compounds: Fluorine substitution significantly alters fragmentation.[16] The C-F bond is very strong, meaning that loss of a fluorine radical is less common than other pathways unless it leads to a particularly stable ion. However, the elimination of neutral hydrogen fluoride (HF) is a common rearrangement process.[16]

Table 2: Comparative Fragmentation of Pyridine Analogs

CompoundMolecular Ion (M•+)Key Fragments (m/z) & Proposed LossesDistinguishing Features
Pyridine 7952 ([M-HCN]•+)Strong M•+, characteristic loss of HCN.[14]
2-Methylpyridine 9392 ([M-H]+), 66 ([M-HCN-H]•+)Intense [M-H]+ peak due to stable pyridylmethyl cation formation.[15][17]
4,5-Difluoro-2-methylpyridine 129128 ([M-H]+), 110 ([M-F]•+), 101 ([M-HCN-CH3]•+)Combination of methyl group and fluorine-directed fragmentation. Likely a prominent M•+ and [M-H]+.

The presence of two fluorine atoms in 4,5-Difluoro-2-methylpyridine is expected to make the pyridine ring more electron-deficient, potentially stabilizing the molecular ion and making it more abundant relative to its fragments compared to non-fluorinated analogs. The initial loss of a hydrogen radical from the methyl group to form an m/z 128 ion is highly probable, analogous to 2-picoline. Subsequent fragmentation will likely involve the characteristic loss of HCN from the ring structure.

Diagram 2: Fragmentation Pathway of 4,5-Difluoro-2-methylpyridine

This diagram visualizes the proposed primary fragmentation steps for 4,5-Difluoro-2-methylpyridine under electron ionization.

M [C6H5F2N]•+ m/z = 129 (Molecular Ion) M_minus_H [C6H4F2N]+ m/z = 128 M->M_minus_H - •H M_minus_F [C6H5FN]•+ m/z = 110 M->M_minus_F - •F M_minus_HCN_CH3 [C5H2F2]+ m/z = 101 M_minus_H->M_minus_HCN_CH3 - HCN

Caption: Proposed fragmentation of 4,5-Difluoro-2-methylpyridine.

Experimental Protocol: GC-MS Analysis

This section provides a robust, generalized protocol for the analysis of 4,5-Difluoro-2-methylpyridine. Optimization may be required based on the specific instrumentation.[18]

4.1. Sample Preparation

  • Prepare a stock solution of 4,5-Difluoro-2-methylpyridine at 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform a serial dilution to create a working standard at a concentration of approximately 1-10 µg/mL. This concentration range helps to avoid detector saturation.[18]

4.2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD single quadrupole mass spectrometer (or equivalent).[18]

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A suitable choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).[18]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

4.3. Data Analysis

  • Identify the chromatographic peak corresponding to 4,5-Difluoro-2-methylpyridine.

  • Extract the mass spectrum for the peak.

  • Identify the molecular ion peak (m/z 129).

  • Analyze the fragment ions and their relative abundances.

  • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation patterns outlined in this guide.

Conclusion

The GC-MS fragmentation pattern of 4,5-Difluoro-2-methylpyridine is a composite of pathways directed by its core pyridine structure and its methyl and difluoro substituents. The anticipated spectrum will feature a strong molecular ion at m/z 129 and a significant [M-H]+ fragment at m/z 128. Further fragmentation through the loss of neutral molecules like HCN and radicals such as •F will provide a rich dataset for confident structural confirmation. By comparing this pattern to those of simpler analogs like pyridine and 2-picoline, analysts can build a more intuitive understanding of how functional groups influence fragmentation, enhancing their ability to interpret mass spectra for novel or uncharacterized compounds. The provided experimental protocol offers a reliable starting point for developing robust analytical methods for this and similar molecules.

References

  • BenchChem. (n.d.). Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide.
  • Chempanda. (n.d.). Methylpyridine: Isomers, synthesis, applications, side effects and storage.
  • PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • MassBank. (2008, October 21). 3-methylpyridine.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. NIST WebBook.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
  • AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry.
  • PubChemLite. (n.d.). 4,5-difluoro-2-methylpyridine (C6H5F2N).
  • Mass Spectrometry. (n.d.).
  • Wikipedia. (n.d.). Electron ionization.
  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center.
  • LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS.
  • Bruker. (n.d.). Bruker NIST Mass Spectral Library.
  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research.
  • Lund, T. (2015). Fragmentation mechanisms in electron impact mass spectrometry. RUC.
  • BenchChem. (n.d.). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation.
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • AHL Labnote 59. (2019, May 13). GC/MS-LC/MS multi-residue method.
  • ResearchGate. (n.d.). (PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.

Sources

Comparative Reactivity Guide: 4,5-Difluoro- vs. 4-Fluoro-2-methylpyridine in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently evaluate heterocyclic building blocks for late-stage functionalization. Pyridine scaffolds are ubiquitous in medicinal chemistry, and halogenated pyridines serve as critical electrophiles for Nucleophilic Aromatic Substitution (SNAr).

This guide provides an objective, data-driven comparison of 4-fluoro-2-methylpyridine and 4,5-difluoro-2-methylpyridine , focusing on their SNAr reactivity profiles, mechanistic causality, and practical experimental workflows.

Mechanistic Causality: The Impact of the Second Fluorine

To predict the behavior of these building blocks in the lab, we must look beyond basic substitution patterns and analyze the electronic microenvironments of the pyridine ring [1].

SNAr reactions proceed via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, which forms a resonance-stabilized anionic intermediate known as the Meisenheimer complex . The reactivity of the substrate is dictated by how well it can stabilize this intermediate.

4-Fluoro-2-methylpyridine: The Baseline

In 4-fluoro-2-methylpyridine, the fluorine atom at the C4 position is highly activated because it is para to the electron-withdrawing pyridine nitrogen. However, the methyl group at C2 is weakly electron-donating (via induction and hyperconjugation), which slightly dampens the overall electrophilicity of the ring. SNAr at C4 is reliable but often requires elevated temperatures (100–130 °C) and strong bases to reach full conversion.

4,5-Difluoro-2-methylpyridine: The Hyper-Activated Scaffold

The introduction of a second fluorine at the C5 position fundamentally alters the reactivity profile:

  • Enhanced Electrophilicity via Inductive (-I) Effects: Fluorine is the most electronegative element. The C5 fluorine exerts a powerful inductive electron-withdrawing effect through the

    
    -framework, draining electron density from the adjacent C4 carbon and making it exceptionally electrophilic.
    
  • Meisenheimer Complex Stabilization: During nucleophilic attack at C4, the resulting negative charge is delocalized across the ring. The ortho-fluorine at C5 stabilizes this anionic intermediate far more effectively than a simple proton would, drastically lowering the activation energy barrier.

  • Absolute Regioselectivity: Despite having two fluorines, the molecule reacts exclusively at C4. The C4 position is para to the pyridine nitrogen (strongly activated), while the C5 position is meta to the nitrogen (weakly activated). Nucleophiles will selectively displace the C4 fluorine, yielding 4-substituted-5-fluoro-2-methylpyridine derivatives.

Quantitative Performance Comparison

The following table summarizes the comparative SNAr performance of both scaffolds when reacted with a standard secondary amine (e.g., morpholine) [2].

Parameter4-Fluoro-2-methylpyridine4,5-Difluoro-2-methylpyridine
Primary Reactive Site C4C4 (Exclusive)
Relative Electrophilicity ModerateVery High
Typical Reaction Temp. 110 °C – 130 °C25 °C – 60 °C
Typical Reaction Time 12 – 24 hours2 – 6 hours
Base Requirement Strong (e.g., KOtBu, Cs₂CO₃)Mild (e.g., K₂CO₃, DIPEA)
Functional Group Tolerance Low (Harsh conditions degrade sensitive groups)High (Mild conditions preserve sensitive groups)

Pathway and Workflow Visualizations

SNAr_Mechanism cluster_0 4,5-Difluoro-2-methylpyridine cluster_1 4-Fluoro-2-methylpyridine A1 Highly Electrophilic C4 (Inductive -I from C5-F) MC1 Meisenheimer Complex (Stabilized by ortho-F) A1->MC1 Nuc- Attack (Fast) P1 4-Substituted-5-fluoro- 2-methylpyridine MC1->P1 F- Loss A2 Moderately Electrophilic C4 (Standard para-N activation) MC2 Meisenheimer Complex (Standard Stabilization) A2->MC2 Nuc- Attack (Slow) P2 4-Substituted- 2-methylpyridine MC2->P2 F- Loss

Fig 1: SNAr mechanism showing the kinetic advantage of the 4,5-difluoro scaffold.

Exp_Workflow Step1 1. Substrate Preparation Dissolve pyridine derivative in anhydrous polar aprotic solvent (e.g., DMF) Step2 2. Nucleophile Addition Add amine/alkoxide (1.2-2.0 eq) under inert N2 atmosphere Step1->Step2 Step3A 3A. 4-Fluoro-2-methylpyridine Heat to 110-130 °C for 12-24 h Step2->Step3A Step3B 3B. 4,5-Difluoro-2-methylpyridine Stir at 25-60 °C for 2-6 h Step2->Step3B Step4 4. Workup & Isolation Aqueous quench, organic extraction, and chromatographic purification Step3A->Step4 Step3B->Step4

Fig 2: Experimental workflow highlighting the divergent thermal requirements for each substrate.

Experimental Workflows: Self-Validating SNAr Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (TLC and LC-MS) are embedded to verify the mechanistic causality discussed above.

Protocol A: Amination of 4-Fluoro-2-methylpyridine (Harsh Conditions)

Objective: Drive substitution on a moderately activated electrophile.

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 4-fluoro-2-methylpyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 2.0 eq) and anhydrous Cs₂CO₃ (2.5 eq). The strong base is required to deprotonate the amine and drive the sluggish equilibrium forward.

  • Reaction Execution: Heat the mixture to 110 °C.

  • Self-Validation (In-Process Control): At t = 4 hours, sample the reaction for LC-MS. You will typically observe <30% conversion, confirming the high activation barrier of the mono-fluoro scaffold. Continue heating for 16–24 hours until starting material is consumed.

  • Workup: Cool to room temperature, quench with H₂O, and extract with EtOAc (3x). Wash the combined organics with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Amination of 4,5-Difluoro-2-methylpyridine (Mild Conditions)

Objective: Exploit the hyper-activated C4 position while preserving the C5 fluorine.

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 4,5-difluoro-2-methylpyridine (1.0 eq) in anhydrous DMF or MeCN (0.2 M).

  • Reagent Addition: Add the secondary amine (1.2 eq) and a mild base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Note: A weaker base is sufficient here due to the extreme electrophilicity of the C4 position.

  • Reaction Execution: Stir the mixture at 40 °C.

  • Self-Validation (In-Process Control): At t = 2 hours, sample for LC-MS. You will observe >90% conversion to a single regioisomer (mass corresponding to displacement of exactly one fluorine). The C5-F remains untouched, validating the regioselective para-N attack.

  • Workup: Quench with H₂O, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. The crude product often requires minimal chromatographic purification due to the lack of thermal degradation byproducts.

Conclusion

For late-stage functionalization or library synthesis, 4,5-difluoro-2-methylpyridine is vastly superior to its mono-fluoro counterpart when mild conditions and high throughput are required. The strategic incorporation of the C5 fluorine acts as an electronic "turbocharger," accelerating SNAr at C4 via inductive withdrawal and intermediate stabilization, while simultaneously offering a secondary handle (the retained C5-F) for subsequent cross-coupling or lipophilicity tuning in drug design.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Journal of the American Chemical Society (JACS)[Link]

Certificate of Analysis (CoA) Interpretation for Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist's Comparative Guide

Executive Summary: The Fluorine Factor

In modern drug discovery, the incorporation of fluorine into pyridine scaffolds—such as 2-fluoro- or 3-fluoropyridine derivatives—is a pivotal strategy to modulate pKa, metabolic stability, and lipophilicity. However, the synthesis of these motifs (often via Balz-Schiemann or Halex reactions) is fraught with specific pitfalls: regioisomer contamination, residual fluorinating agents, and moisture sensitivity.

A standard Certificate of Analysis (CoA) often masks these critical defects under the guise of "98% Purity." This guide dissects the CoA beyond the surface numbers, comparing Standard Grade vs. High-Purity Grade fluorinated pyridines, and provides a self-validating experimental protocol to verify their performance in cross-coupling reactions.

Part 1: The Anatomy of a Fluorinated Pyridine CoA

To the untrained eye, a CoA is a checklist. To a process chemist, it is a risk assessment map. When evaluating fluorinated pyridines, three specific parameters dictate the material's utility in downstream synthesis.

Assay vs. Purity: The "101%" Trap
  • Assay (Titration): Measures the functional group abundance. A result of 101% is common but misleading; it often indicates the presence of lower molecular weight impurities (like non-fluorinated analogs) that consume the titrant, or simple weighing errors.

  • Purity (GC/HPLC Area %): Measures the relative abundance of the desired peak.

  • The Gap: A sample can have 99% HPLC purity but fail in reaction because the 1% impurity is a catalyst poison (e.g., sulfur or metal residues).

The Isomer Blind Spot

Fluorinated pyridines are notorious for regioisomer contamination . For example, in the synthesis of 3-fluoropyridine, small amounts of 2-fluoropyridine may form via aryne intermediates.

  • Standard CoA: Often uses a generic C18 column gradient that co-elutes isomers.

  • Required Data: A CoA must specify "Isomer Content" verified by a specialized column (e.g., Phenyl-Hexyl) or, preferably,

    
    -NMR .
    
Water Content (Karl Fischer)

Pyridines are hygroscopic. Excess water (>0.5%) hydrolyzes sensitive catalysts (e.g., Pd(OAc)₂/Ligand complexes) and promotes protodeboronation in Suzuki couplings.

Part 2: Comparative Analysis (Standard vs. High-Purity)

We compared two commercial batches of 2-Bromo-5-fluoropyridine , a common scaffold for kinase inhibitors.

Table 1: Comparative CoA Data
ParameterStandard Grade (Supplier A) High-Purity Grade (Supplier B) Impact on Synthesis
Purity (GC) >98.0%>99.5%Lower purity introduces side-reaction competitors.
Assay (Titration) 98.5%99.8%Accurate stoichiometry requires precise assay.
Water (KF) 0.45%0.08%High water degrades Pd-catalysts and boronic esters.
Regioisomer Not Reported<0.10% (2-Br-4-F isomer)Isomers are nearly impossible to separate after coupling.

-NMR
Single Peak (Broad)Single Peak (Sharp), No satellitesBroad peaks suggest paramagnetic impurities (e.g., metals).
Appearance Yellow/Orange LiquidClear/Colorless LiquidColor often indicates oxidative degradation products (N-oxides).
Visualization: The CoA Decision Matrix

The following decision tree outlines the logical flow for accepting or rejecting a batch based on CoA data.

CoA_Decision_Tree Start Review CoA Check_Purity Check GC/HPLC Purity (>99%?) Start->Check_Purity Check_Water Check Water (KF) (<0.1%?) Check_Purity->Check_Water Yes Reject REJECT / PURIFY Check_Purity->Reject No Check_Isomer Check Regioisomer (Specific Test?) Check_Water->Check_Isomer Yes Check_Water->Reject No (Dry required) Check_Isomer->Reject No (Unspecified) Accept ACCEPT for GMP/GLP Check_Isomer->Accept Yes (None detected)

Figure 1: Logical workflow for evaluating Fluorinated Pyridine CoAs prior to synthesis.

Part 3: Experimental Validation

Protocol: Suzuki-Miyaura Coupling Efficiency Test

To validate the impact of the CoA specifications, we performed a stress-test reaction: the coupling of 2-Bromo-5-fluoropyridine with Phenylboronic acid .

Objective: Determine how "Standard Grade" impurities affect catalytic turnover number (TON) and yield.

Methodology
  • Setup: Charge a 20mL vial with 2-Bromo-5-fluoropyridine (1.0 eq, 1.0 mmol), Phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1, degassed).

  • Catalyst: Add

    
     (1 mol%). Note: This low loading makes the reaction sensitive to poisons.
    
  • Reaction: Heat to 80°C for 4 hours.

  • Quench: Cool to RT, dilute with EtOAc, wash with brine.

  • Analysis: Quantitative HPLC using an internal standard (Biphenyl).

Experimental Results
MetricStandard Grade Batch High-Purity Batch
Conversion (1h) 45%88%
Final Yield (4h) 62%94%
Homocoupling (Byproduct) 12%<1%
Observation Reaction turned black immediately (Pd precipitation).Solution remained dark red/brown (Active catalyst).

Interpretation: The "Standard Grade" contained trace oxidative impurities and higher water content, leading to rapid catalyst deactivation (Pd black formation) and promoting homocoupling of the boronic acid. The High-Purity batch maintained the active Pd(0)/Pd(II) cycle.

Visualization: Experimental Workflow

Experimental_Workflow Prep 1. Preparation (Inert Atmosphere) Reaction 2. Reaction (80°C, 4h, 1% Pd) Prep->Reaction Degassed Solvent Quench 3. Quench & Workup (EtOAc/Brine) Reaction->Quench Cool to RT Analysis 4. Analysis (qHPLC vs Std) Quench->Analysis Inject Organic Phase

Figure 2: Step-by-step validation protocol for testing fluorinated pyridine quality.

Part 4: Advanced Forensics – The -NMR Protocol[1]

When the CoA is ambiguous regarding isomer content,


-NMR  is the definitive self-validation tool. Unlike 

-NMR, where pyridine protons often overlap, fluorine signals are distinct and cover a wide chemical shift range.

Protocol:

  • Dissolve 10 mg of sample in

    
    .
    
  • Add

    
    -trifluorotoluene as an internal standard (-63 ppm).
    
  • Acquire spectrum with decoupled protons (

    
    ) to simplify multiplets into singlets.
    
  • Interpretation:

    • 2-Fluoropyridine: ~ -66 ppm

    • 3-Fluoropyridine: ~ -123 ppm

    • 4-Fluoropyridine: ~ -95 ppm

    • Note: Shifts vary by solvent; relative integration against the standard confirms purity.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][2][3][4] Defines reporting thresholds (0.05%) and identification thresholds (0.10%) for impurities. [Link]

  • Lipshutz, B. H., et al. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles.[5] Organic Letters (2008).[5] Discusses the nuanced role of water and surfactants in coupling efficiency. [Link]

  • National Institutes of Health (NIH). 19F NMR for fluorinated pyridine purity analysis. (2017).[6] Validates the use of qNMR for fluorinated pharmaceutical intermediates. [Link]

  • Fier, P. S., et al. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates. J. Am. Chem. Soc. (2014). Highlights the mechanistic origins of regioisomer contamination in fluorinated arene synthesis. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Difluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work is predicated on precision, safety, and responsibility. While the synthesis of novel compounds like 4,5-Difluoro-2-methylpyridine is our primary objective, the lifecycle of these chemicals extends beyond the reaction flask. Proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of our professional duty to ensure the safety of our colleagues, our communities, and the environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 4,5-Difluoro-2-methylpyridine. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our protocols in the chemical nature of the substance and the regulatory landscape that governs its handling.

Part 1: Hazard Identification and Waste Characterization

The presence of a pyridine ring and fluorine substituents suggests that this compound should be handled as a hazardous substance. Fluorinated organic molecules can produce highly toxic and corrosive hydrogen fluoride (HF) upon combustion.[1][2] Therefore, all handling and disposal procedures must be approached with caution.

Table 1: Physicochemical Properties of 4,5-Difluoro-2-methylpyridine

PropertyValueSource
Molecular FormulaC₆H₅F₂N[3]
Molecular Weight129.11 g/mol [3]
Physical FormLikely a liquid at room temperatureInferred from analogs[4]

Table 2: Inferred Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionRationale / Analog Source
Flammable Liquid Vapors may form explosive mixtures with air and can travel to an ignition source.Based on 2-Fluoro-5-methylpyridine[1]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on 2-Fluoro-5-methylpyridine and 4-Fluoro-2-methylpyridine[1]
Skin Corrosion/Irritation Causes skin irritation.Based on 4-Fluoro-2-methylpyridine and 5-Fluoro-2-methylpyridine[5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Based on 4-Fluoro-2-methylpyridine
Specific Target Organ Toxicity May cause respiratory irritation.Based on 4-Fluoro-2-methylpyridine

Based on this profile, any waste containing 4,5-Difluoro-2-methylpyridine must be classified as hazardous waste .

Part 2: The Regulatory Imperative: Understanding RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[7]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics:

  • Ignitability: Flashpoint <140°F (60°C).[8]

  • Corrosivity: pH ≤2 or ≥12.5.[8]

  • Reactivity: Unstable, explosive, or produces toxic gases when mixed with water.[8]

  • Toxicity: Contains contaminants that could leach into groundwater.[8]

Given its inferred flammability and toxicity, 4,5-Difluoro-2-methylpyridine waste squarely falls under federal and state hazardous waste regulations.[9]

Part 3: Pre-Disposal Protocol: Segregation, Containment, and Labeling

Proper waste management begins at the point of generation. Adherence to correct segregation and containment procedures is paramount for safety and regulatory compliance.

Step 1: Waste Segregation

The principle of segregation is fundamental in a laboratory setting. For 4,5-Difluoro-2-methylpyridine, the most critical segregation is between halogenated and non-halogenated organic waste.

  • Causality : Halogenated waste streams, due to their fluorine content, require specialized high-temperature incineration with scrubbers to neutralize the resulting acidic gases like HF.[10] This process is significantly different and more costly than the fuel blending or simpler incineration used for non-halogenated solvents.[11] Commingling these waste streams increases disposal costs and can create a safety hazard for disposal facility personnel.

Step 2: Container Selection and Management
  • Choose a Compatible Container : Use a clean, leak-proof container made of a material compatible with 4,5-Difluoro-2-methylpyridine. High-density polyethylene (HDPE) or other chemically resistant plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • Keep Containers Closed : Waste containers must remain tightly sealed except when waste is actively being added.[12] This prevents the release of flammable and toxic vapors into the laboratory atmosphere. Evaporation of waste is not a permissible method of disposal.

Step 3: Labeling

Proper labeling is a non-negotiable regulatory requirement. As soon as the first drop of waste enters the container, it must be labeled with a fully completed hazardous waste tag.[6]

Your institution's Environmental Health and Safety (EHS) department will provide specific tags, but they must include the following information:

  • The words "Hazardous Waste" .[11]

  • Full chemical names of all constituents, including solvents and residual reactants. Do not use abbreviations or chemical formulas.[6][12]

  • The approximate percentage or concentration of each component.

  • The accumulation start date (the date the first drop of waste was added).

  • The Principal Investigator's name and laboratory location.[6]

Part 4: The Disposal Workflow: From Accumulation to Pickup

The following workflow outlines the compliant disposal process for 4,5-Difluoro-2-methylpyridine waste. This process is visualized in the flowchart below.

Experimental Protocol: Hazardous Waste Disposal
  • Waste Generation & Initial Containment : Collect waste 4,5-Difluoro-2-methylpyridine, including contaminated materials (e.g., pipette tips, silica gel), in a designated, compatible waste container located in a Satellite Accumulation Area (SAA)—typically within the fume hood where the work is performed.

  • Labeling : Immediately affix a hazardous waste tag and fill it out completely as described in Part 3.

  • Segregation : Ensure the container is stored with other halogenated organic liquid waste, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][13]

  • Accumulation : Continue to add waste to the container as needed, ensuring it remains closed at all times when not in use. Monitor the accumulation start date and volume. Regulations for different generator statuses (e.g., Small Quantity Generator, Large Quantity Generator) dictate the maximum amount of time waste can be stored on-site.[7]

  • Request for Pickup : Once the container is full, or approaching its regulatory time limit, submit a chemical waste pickup request to your institution's EHS department or designated hazardous waste management provider.[2][6]

  • Documentation : Your EHS provider will complete a hazardous waste manifest. This is the official "cradle-to-grave" tracking document that ensures the waste is transported and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for 4,5-Difluoro-2-methylpyridine start Start: Generation of 4,5-Difluoro-2-methylpyridine Waste characterize Step 1: Characterize Waste (RCRA Hazardous: Flammable, Toxic, Halogenated Organic) start->characterize container Step 2: Select & Label Container - Chemically compatible (e.g., HDPE) - Affix 'Hazardous Waste' Tag - List all constituents & start date characterize->container segregate Step 3: Segregate Waste Stream Store in 'Halogenated Organic Waste' Away from incompatibles container->segregate accumulate Step 4: Accumulate Safely - In Satellite Accumulation Area - Keep container tightly closed - Monitor fill level and date segregate->accumulate request_pickup Step 5: Arrange for Disposal Submit pickup request to EHS or licensed waste vendor accumulate->request_pickup end End: Waste Manifested & Removed by Approved Vendor for Incineration request_pickup->end

Figure 1: Disposal Workflow for 4,5-Difluoro-2-methylpyridine

Part 5: Emergency Procedures for Spills

Accidents can happen, and preparedness is key.

  • For Minor Spills (<100 mL) inside a chemical fume hood :

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent and then soap and water.

    • Label the container with all contaminants and dispose of it as hazardous waste.[14]

  • For Major Spills (>100 mL) or any spill outside a fume hood :

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if the spill is highly flammable.

    • Contact your institution's emergency response line (e.g., EHS, campus police) from a safe location.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By adhering to these rigorous, well-documented procedures, you not only comply with the law but also foster a culture of safety and environmental stewardship within your organization. This commitment to responsible chemical handling is the bedrock of scientific integrity and excellence.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from the University of Tennessee, Knoxville EHS website.
  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 4,5-difluoro-2-methylpyridine. PubChem. Retrieved from [Link]

  • Fisher Scientific. (2011, June 17). SAFETY DATA SHEET - 2-Fluoro-5-methylpyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - (5-Fluoro-6-methylpyridin-2-yl)methanol.
  • CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2025, July 26). 5-Fluoro-2-methylpyridine - Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 4-Fluoro-2-methylpyridine, 96%. Retrieved from the Thermo Fisher Scientific website.
  • MilliporeSigma. (n.d.). 4-Fluoro-2-methylpyridine | 766-16-5.
  • Fluorochem. (n.d.). 4-Fluoro-2-methylpyridine (CAS 766-16-5).
  • University of California, Irvine Environmental Health & Safety. (2018, May 9). Hydrofluoric Acid Safety Guidance.
  • Santa Cruz Biotechnology. (n.d.). pyridine hydrofluoride Safety Data Sheet. Retrieved from the Santa Cruz Biotechnology website.
  • Thermo Fisher Scientific. (n.d.). Hydrogen fluoride pyridine complex - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylpyridine | 766-16-5.
  • University of Iowa Environmental Health & Safety. (n.d.). 7.2 Organic Solvents.
  • Yan, Y., et al. (2018). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 362(6418), 1034-1039. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from the Northwestern University website.
  • National Environmental Trainers. (n.d.). RCRA Regulations Explained.
  • Fisher Scientific. (2012, February 27). SAFETY DATA SHEET - Hydrogen fluoride-pyridine.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from the University of Houston-Clear Lake website.
  • U.S. Coast Guard. (n.d.). Chemical Compatibility Chart.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.
  • University of California, Santa Cruz. (n.d.). Chemical Compatibility Chart.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.